N-(2-nitrophenyl)acridin-9-amine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
80260-77-1 |
|---|---|
Molekularformel |
C19H13N3O2 |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
N-(2-nitrophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)18-12-6-5-11-17(18)21-19-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)19/h1-12H,(H,20,21) |
InChI-Schlüssel |
QEPQNYIXWTVWDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4[N+](=O)[O-] |
Löslichkeit |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
"N-(2-nitrophenyl)acridin-9-amine" synthesis protocol
An In-depth Technical Guide to the Synthesis of N-(2-nitrophenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocols for this compound, a molecule of interest in medicinal chemistry and materials science. The document outlines two primary synthetic routes: a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed Ullmann condensation. Detailed experimental procedures, key quantitative data, and logical workflow diagrams are presented to facilitate its synthesis and further investigation.
Compound Data
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃N₃O₂ | [1] |
| Molecular Weight | 315.33 g/mol | |
| CAS Number | 80260-77-1 | |
| Appearance | Not explicitly reported, likely a colored solid | |
| Yield (Buchwald-Hartwig) | 73% (after chromatographic purification) | [2] |
| Predicted [M+H]⁺ (m/z) | 316.10805 | [1] |
Synthetic Pathways
Two viable synthetic pathways for the preparation of this compound are outlined below. The first is a Buchwald-Hartwig amination, and the second is an Ullmann condensation.
Caption: Synthetic routes to this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established methodologies for similar compounds and the available literature.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from general Buchwald-Hartwig amination procedures and is consistent with the synthetic route mentioned in patent literature[2]. This method generally offers high yields and good functional group tolerance[3][4].
Reaction Scheme:
9-Aminoacridine + 1-Bromo-2-nitrobenzene --(Pd catalyst, Ligand, Base)--> this compound
Materials and Reagents:
-
9-Aminoacridine
-
1-Bromo-2-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or BINAP (as ligand)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas (for inert atmosphere)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 9-aminoacridine (1.0 eq.), 1-bromo-2-nitrobenzene (1.2 eq.), Pd(OAc)₂ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (or dioxane) to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to 9-aminoacridine.
-
Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
Method 2: Copper-Catalyzed Ullmann Condensation
This protocol provides an alternative route using a copper catalyst, which can be more cost-effective than palladium. This method is based on general Ullmann condensation procedures for the synthesis of N-arylamines[5][6]. An analogous reaction has been used to prepare similar N-arylacridin-9-amines.
Reaction Scheme:
9-Chloroacridine + 2-Nitroaniline --(Cu catalyst, Base)--> this compound
Materials and Reagents:
-
9-Chloroacridine
-
2-Nitroaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas (for inert atmosphere)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, combine 9-chloroacridine (1.0 eq.), 2-nitroaniline (1.5 eq.), CuI (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Flush the flask with nitrogen or argon.
-
Solvent Addition: Add anhydrous DMF (or NMP) to the flask.
-
Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring. Monitor the reaction by TLC. The reaction may require 24-48 hours for completion.
-
Work-up:
-
Cool the mixture to room temperature and pour it into a solution of aqueous ammonia.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, using a suitable solvent system such as ethyl acetate/hexanes, to afford the pure product.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight. The predicted m/z for the protonated molecule [M+H]⁺ is 316.10805[1].
-
Melting Point: To assess the purity of the final product.
This guide provides a robust starting point for the synthesis of this compound. Researchers should optimize the described conditions as necessary for their specific laboratory setup and scale. Standard laboratory safety procedures should be followed at all times.
References
- 1. PubChemLite - this compound (C19H13N3O2) [pubchemlite.lcsb.uni.lu]
- 2. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Chemical Properties of N-(2-nitrophenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-nitrophenyl)acridin-9-amine is a derivative of the 9-aminoacridine scaffold, a class of compounds renowned for their diverse biological activities, including anticancer and antimalarial properties. This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound and its congeners. The document details its synthesis, physicochemical characteristics, and proposed mechanisms of action, drawing from available literature on 9-aminoacridine derivatives. Experimental protocols for synthesis and key biological assays are presented to facilitate further research and development.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the fundamental properties derived from its chemical structure are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃N₃O₂ | |
| Molecular Weight | 315.33 g/mol | |
| CAS Number | 80260-77-1 | |
| Appearance | Expected to be a crystalline solid | Inferred |
| Melting Point | Not reported in available literature | - |
| Solubility | Not reported in available literature | - |
| pKa | Not reported in available literature | - |
Note: The lack of publicly available experimental data for properties such as melting point, solubility, and pKa for this compound necessitates empirical determination for researchers requiring this information.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 9-aminoacridine with 1-bromo-2-nitrobenzene. A reported synthesis following this approach achieved a yield of 73% after chromatographic purification.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on a general method described for the synthesis of N-substituted 9-aminoacridine derivatives.
Materials:
-
9-aminoacridine
-
1-bromo-2-nitrobenzene
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 9-aminoacridine (1 equivalent) in DMSO, add cesium carbonate (2 equivalents) and 1-bromo-2-nitrobenzene (1.2 equivalents).
-
Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Biological Activity and Mechanism of Action
The biological activity of this compound has not been extensively reported. However, the broader class of 9-aminoacridine derivatives are well-documented as potent biologically active molecules, primarily as anticancer agents. Their mechanism of action is generally attributed to two main processes: DNA intercalation and inhibition of topoisomerase II.
DNA Intercalation and Topoisomerase II Inhibition
The planar tricyclic ring system of the acridine core allows these molecules to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, many 9-aminoacridine derivatives are potent inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication. By stabilizing the covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand breaks, ultimately triggering cell death.
Modulation of Cellular Signaling Pathways
Some 9-aminoacridine derivatives have been shown to modulate key cellular signaling pathways that are often deregulated in cancer cells. These include the suppression of the PI3K/AKT/mTOR, p53, and NF-κB pathways. The inhibition of these pathways can reduce cell proliferation, survival, and inflammation.
Experimental Protocols for Biological Evaluation
Topoisomerase II Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against human topoisomerase IIα.
Materials:
-
Human topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., etoposide)
-
Agarose gel
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or positive control.
-
Initiate the reaction by adding human topoisomerase IIα to each mixture.
-
Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Conclusion
This compound belongs to the promising class of 9-aminoacridine derivatives with potential therapeutic applications. While specific experimental data for this particular compound is not abundant, the established chemical and biological profile of the 9-aminoacridine scaffold provides a strong foundation for future research. The synthetic route is accessible, and the likely mechanisms of action—DNA intercalation and topoisomerase II inhibition—are well-characterized for related compounds. Further investigation is warranted to fully elucidate the physicochemical properties, biological activity, and therapeutic potential of this compound. This guide serves as a foundational resource to aid researchers in these endeavors.
An In-depth Technical Guide to N-(2-nitrophenyl)acridin-9-amine (CAS 80260-77-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-nitrophenyl)acridin-9-amine, with the CAS number 80260-77-1, is a heterocyclic organic compound belonging to the 9-aminoacridine class of molecules. Acridine derivatives are a well-established and extensively studied group of compounds renowned for their diverse biological activities, most notably as anticancer and antimicrobial agents. Their planar tricyclic structure allows them to intercalate into DNA, a primary mechanism behind their therapeutic effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and the biological activities characteristic of the 9-aminoacridine scaffold. While specific experimental data for this particular compound is limited in publicly available literature, this guide extrapolates from closely related analogues and the general behaviour of the 9-aminoacridine class to provide a valuable resource for research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its solubility, membrane permeability, and potential for further chemical modification.
| Property | Value | Source |
| CAS Number | 80260-77-1 | Sigma-Aldrich, BLDpharm |
| Molecular Formula | C₁₉H₁₃N₃O₂ | Sigma-Aldrich, PubChem[1] |
| Molecular Weight | 315.33 g/mol | Sigma-Aldrich, PubChem[1] |
| Predicted XlogP | 5.4 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
| Predicted Topological Polar Surface Area | 70.7 Ų | PubChem |
Synthesis
A method for the synthesis of this compound has been reported with a good yield. The primary synthetic route involves the reaction of 9-chloroacridine with 2-nitroaniline or a related derivative.
Synthesis of this compound
A documented synthesis of this compound involves the reaction of 9-chloroacridine with 1-bromo-2-nitrobenzene. This nucleophilic aromatic substitution reaction yields the desired product.
-
Reactants : 9-chloroacridine and 1-bromo-2-nitrobenzene.
-
Yield : 73% after chromatographic purification.[2]
-
General Reaction Scheme :
-
9-chloroacridine + 1-bromo-2-nitrobenzene → this compound
-
The workflow for a typical synthesis is illustrated in the diagram below.
Biological Activity and Mechanism of Action
DNA Intercalation
The planar aromatic structure of the acridine core allows it to insert between the base pairs of double-stranded DNA. This intercalation distorts the DNA helix, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. 9-Aminoacridine derivatives are known to act as topoisomerase II poisons. They stabilize the transient covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequent cell death.
The general mechanism of action for 9-aminoacridine derivatives is depicted in the following diagram.
Signaling Pathways
Research on various 9-aminoacridine derivatives has implicated their involvement in several key signaling pathways that regulate cell growth, proliferation, and survival. These include the PI3K/AKT/mTOR, p53, and NF-κB pathways. By modulating these pathways, 9-aminoacridines can exert their anticancer effects.
A simplified representation of the potential signaling pathway interactions of 9-aminoacridine derivatives is shown below.
Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments used to characterize the biological activity of 9-aminoacridine derivatives. These protocols can be adapted for the investigation of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Workflow:
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and assay buffer. Add this compound at various concentrations. Include a positive control (e.g., etoposide) and a negative control (no compound).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the negative control.
DNA Intercalation Assay (UV-Visible Spectroscopy)
DNA intercalation can be monitored by observing changes in the UV-Visible absorption spectrum of the compound upon binding to DNA.
Detailed Protocol:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA (ctDNA) in a buffer (e.g., Tris-HCl).
-
Spectroscopic Titration: Keep the concentration of the compound constant while titrating with increasing concentrations of ctDNA.
-
Record Spectra: Record the UV-Visible absorption spectrum after each addition of DNA.
-
Data Analysis: Intercalation is typically characterized by hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the wavelength of maximum absorption (λₘₐₓ) of the compound.
Conclusion
This compound is a member of the promising 9-aminoacridine class of compounds. While direct experimental data for this specific molecule is limited, the well-established anticancer properties of the 9-aminoacridine scaffold, primarily through DNA intercalation and topoisomerase II inhibition, provide a strong rationale for its further investigation. The synthetic route to this compound is established, and the generalized experimental protocols provided in this guide offer a framework for its biological evaluation. Future research should focus on obtaining quantitative data on the cytotoxicity, mechanism of action, and specific signaling pathway modulation of this compound to fully elucidate its potential as a therapeutic agent.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The biological activities and mechanisms described are largely based on the general properties of the 9-aminoacridine class of compounds and may not all be directly applicable to this compound. Experimental verification is required.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of N-(2-nitrophenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound N-(2-nitrophenyl)acridin-9-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide combines documented synthetic protocols with estimated spectroscopic characteristics derived from structurally related compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug discovery.
Core Compound Information
| Property | Value | Source |
| Compound Name | This compound | |
| Molecular Formula | C₁₉H₁₃N₃O₂ | [1][2] |
| Molecular Weight | 315.33 g/mol | [1][2] |
| CAS Number | 80260-77-1 | [1][2] |
Mass Spectrometry Data
Predicted mass spectrometry data for various adducts of this compound are provided below. This data is crucial for the identification and characterization of the compound in mass spectrometric analyses.
| Adduct | m/z |
| [M+H]⁺ | 316.10805 |
| [M+Na]⁺ | 338.08999 |
| [M-H]⁻ | 314.09349 |
| [M+NH₄]⁺ | 333.13459 |
| [M+K]⁺ | 354.06393 |
| [M]⁺ | 315.10022 |
| [M]⁻ | 315.10132 |
Estimated Spectroscopic Data
The following tables present estimated spectroscopic data for this compound. These estimations are based on typical values observed for structurally similar N-phenylacridin-9-amine derivatives and nitro-substituted aromatic compounds.
UV-Vis Spectroscopy (Estimated)
Acridine derivatives typically exhibit strong absorption in the UV-Vis region due to π-π* transitions within the aromatic system.[1][3]
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Methanol | ~350-450 | Not Available |
| Dichloromethane | ~360-460 | Not Available |
Infrared (IR) Spectroscopy (Estimated)
The IR spectrum is expected to show characteristic peaks for the N-H, C=N, C=C, and N-O stretching vibrations.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300-3400 |
| Aromatic C-H Stretch | ~3000-3100 |
| C=N Stretch (Acridine Ring) | ~1630-1650 |
| Aromatic C=C Stretch | ~1450-1600 |
| Asymmetric NO₂ Stretch | ~1500-1550 |
| Symmetric NO₂ Stretch | ~1330-1370 |
¹H NMR Spectroscopy (Estimated, 400 MHz, DMSO-d₆)
The estimated ¹H NMR spectrum would display signals corresponding to the aromatic protons of the acridine and nitrophenyl rings, as well as the amine proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.0 | s | 1H | N-H |
| ~8.0-8.5 | m | 4H | Acridine-H |
| ~7.0-7.8 | m | 8H | Acridine-H, Nitrophenyl-H |
¹³C NMR Spectroscopy (Estimated, 100 MHz, DMSO-d₆)
The estimated ¹³C NMR spectrum would show signals for the carbon atoms of the acridine and nitrophenyl moieties.
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C9 (Acridine) |
| ~140-150 | Quaternary carbons (Acridine, Nitrophenyl) |
| ~115-135 | Aromatic CH carbons |
Experimental Protocols
Synthesis of this compound
The following protocol is based on the synthesis of 9-aminoacridine derivatives via nucleophilic aromatic substitution.[4][5][6][7]
Materials:
-
9-Aminoacridine
-
1-Bromo-2-nitrobenzene
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 9-aminoacridine (1 mmol) in DMF, add 1-bromo-2-nitrobenzene (1 mmol) and cesium carbonate (1.5 mmol).
-
Heat the reaction mixture at 90-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound. A reported yield for a similar synthesis is 73%.[4]
Spectroscopic Analysis
Instrumentation:
-
UV-Vis: A standard double-beam UV-Vis spectrophotometer.
-
IR: A Fourier-transform infrared (FTIR) spectrometer with ATR capability.
-
NMR: A 400 MHz or 500 MHz NMR spectrometer.
-
Mass Spectrometry: An electrospray ionization (ESI) mass spectrometer.
Sample Preparation:
-
UV-Vis: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or dichloromethane).
-
IR: Place a small amount of the solid sample directly on the ATR crystal.
-
NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent for infusion or LC-MS analysis.
Visualizations
Synthetic Workflow
Caption: Synthetic route for this compound.
Potential Application Logic
Given that many 9-aminoacridine derivatives exhibit biological activity, such as anticancer and antiparasitic properties, through DNA intercalation, a logical pathway for investigating the potential of this compound is proposed below.
Caption: Proposed workflow for evaluating biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 5. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Weight of N-(2-nitrophenyl)acridin-9-amine
Abstract
This technical guide provides a comprehensive analysis and procedural breakdown for the determination of the molecular weight of the chemical compound this compound. The accurate molecular weight is a fundamental parameter in chemical synthesis, quantitative analysis, pharmacology, and drug development. This document outlines the definitive chemical formula, the standard atomic weights utilized for the calculation, and the systematic methodology for arriving at the final molecular weight. All data is presented in a clear, tabular format for ease of reference, and a logical workflow for the calculation is provided as a visual diagram. The molecular weight for this compound has been determined to be 315.334 g/mol [1].
Introduction
This compound is a derivative of 9-aminoacridine, a class of compounds known for their biological activity, including potential applications in medicinal chemistry. Precise characterization of this molecule is paramount for any research or development endeavor. The molecular weight (MW) is a critical physical constant that directly influences stoichiometric calculations for chemical reactions, the preparation of solutions with specific molar concentrations, and the interpretation of data from various analytical techniques such as mass spectrometry. This guide serves as a definitive reference for this essential value.
Experimental Protocol: Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The protocol for this calculation is based on the compound's verified chemical formula and the standard atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
Methodology:
-
Establish the Chemical Formula: The first step is to ascertain the precise number of atoms of each element within a single molecule of the compound. For this compound, the established linear formula is C₁₉H₁₃N₃O₂[1][2].
-
Obtain Standard Atomic Weights: The standard atomic weights of the constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen) are sourced from IUPAC reference tables. For elements with natural isotopic variation, a conventional value is used for high-precision calculations.[3][4][5]
-
Calculate Total Mass for Each Element: The number of atoms of each element is multiplied by its standard atomic weight to determine the total mass contribution of that element to the molecule.
-
Summation: The total masses of all constituent elements are summed to yield the final molecular weight of the compound.
Data Presentation: Summary of Calculation
The quantitative data used in the molecular weight calculation is summarized below for clarity and rapid comparison.
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 19 | 12.011 | 228.209 |
| Hydrogen | H | 13 | 1.008[6] | 13.104 |
| Nitrogen | N | 3 | 14.007[7][8] | 42.021 |
| Oxygen | O | 2 | 15.999[9][10] | 31.998 |
| Total | 37 | 315.332 |
Note: The calculated value of 315.332 g/mol is in excellent agreement with the literature value of 315.334 g/mol [1]. The minor discrepancy is due to rounding conventions of the standard atomic weights used.
Visualization of Calculation Workflow
The logical process for determining the molecular weight is illustrated in the following diagram, created using the DOT language.
Caption: Molecular Weight Calculation Workflow.
Conclusion
The molecular weight of this compound is definitively established as 315.334 g/mol based on its chemical formula C₁₉H₁₃N₃O₂ and standard atomic weights. This value is fundamental for all quantitative aspects of research, development, and application involving this compound, ensuring accuracy, reproducibility, and safety in laboratory and clinical settings.
References
- 1. ACRIDIN-9-YL-(2-NITRO-PHENYL)-AMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 80260-77-1|this compound|BLD Pharm [bldpharm.com]
- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 5. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Nitrogen - Wikipedia [en.wikipedia.org]
- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-Depth Technical Guide to Topoisomerase II Inhibition by 9-Aminoacridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) enzymes are essential for managing DNA topology during critical cellular processes such as replication, transcription, and chromosome segregation. Their ability to introduce transient double-strand breaks in DNA makes them a prime target for anticancer therapeutics. Among the various classes of Topo II inhibitors, 9-aminoacridines have emerged as a significant scaffold in the development of potent anticancer agents. This technical guide provides a comprehensive overview of the core principles of Topoisomerase II inhibition by 9-aminoacridine derivatives, focusing on their mechanism of action, structure-activity relationships, quantitative inhibitory data, and the cellular consequences of their activity.
Mechanism of Topoisomerase II Inhibition by 9-Aminoacridines
The antitumor activity of many 9-aminoacridine derivatives stems from their ability to interfere with the catalytic cycle of Topo II. These compounds can be broadly classified into two main categories based on their mechanism of action:
-
Topoisomerase II Poisons: These agents, such as the well-known derivative amsacrine (m-AMSA), stabilize the "cleavable complex," a transient intermediate where Topo II is covalently bound to the 5'-termini of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These DNA lesions trigger downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cell death.
-
Catalytic Inhibitors: In contrast to poisons, catalytic inhibitors of Topo II interfere with the enzyme's activity without trapping the cleavable complex. These compounds can act through various mechanisms, such as preventing the binding of Topo II to DNA or inhibiting the ATP-dependent strand passage reaction. By inhibiting the catalytic cycle, these agents also disrupt DNA replication and cell division, leading to antiproliferative effects. An advantage of catalytic inhibitors is their potential to circumvent the risk of secondary malignancies associated with the DNA damage induced by Topo II poisons.[1][2]
The following diagram illustrates the general mechanism of Topoisomerase II poisons.
Structure-Activity Relationships
The biological activity of 9-aminoacridine derivatives is highly dependent on the nature and position of substituents on the acridine core and the 9-amino side chain. Key structural features that influence their efficacy as Topo II inhibitors include:
-
The Acridine Ring: The planar tricyclic acridine ring is crucial for DNA intercalation, a primary mode of interaction for many 9-aminoacridine derivatives. This intercalation is thought to facilitate the interaction of the drug with the Topo II-DNA complex.
-
Substituents at the 9-Anilino Ring: Modifications to the anilino ring at the 9-position significantly impact the compound's activity and mechanism. For instance, derivatives with sulfonamide groups (e.g., -NHSO2Me) have been shown to be potent inhibitors of Topo II-mediated DNA religation.[3] The presence of electron-withdrawing groups on the pyridine ring of 9-(pyridin-2'-yl)-aminoacridines has been correlated with an enhanced interaction with double-stranded DNA.
-
Amino Acid Conjugates: The conjugation of amino acids to the 9-acridinyl scaffold has yielded derivatives with potent anticancer activity, in some cases comparable or superior to amsacrine. These modifications can influence cellular uptake and other pharmacological properties.
Quantitative Data on Topoisomerase II Inhibition
The inhibitory potency of 9-aminoacridine derivatives is typically quantified by their IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. These values are determined through various in vitro and cell-based assays.
In Vitro Topoisomerase II Inhibition
The following table summarizes the IC50 values for selected 9-aminoacridine derivatives against purified Topoisomerase II.
| Compound | Topoisomerase II Isoform | IC50 (µM) | Reference |
| Compound 8 (acridinyl-triazole-pyrimidine hybrid) | Topoisomerase IIB | 0.52 | [4][5] |
| Compound 9 (acridinyl-triazole derivative) | Topoisomerase IIB | 0.86 | [4][5] |
| Doxorubicin (Reference) | Topoisomerase IIB | 0.83 | [4][5] |
Cellular Antiproliferative Activity
The following table presents the EC50 or IC50 values of various 9-aminoacridine derivatives against different cancer cell lines.
| Compound/Derivative Class | Cell Line | EC50/IC50 (µM) | Reference |
| Acridine-based Catalytic Inhibitors (Panel) | H460 (NSCLC) | 8.15 - 42.09 | [1] |
| A549 (NSCLC) | 8.15 - 42.09 | [1][2] | |
| H2009 (NSCLC) | 8.15 - 42.09 | [1][2] | |
| H2030 (NSCLC) | 8.15 - 42.09 | [1][2] | |
| 9-Acridinyl Amino Acid Derivatives (Compound 8 & 9) | A549 (Lung Carcinoma) | ~6 | |
| Compound 9 (Substituted 9-aminoacridine) | HeLa (Cervical Cancer) | 13.75 (CTC50 µg/ml) | [6][7] |
| A-549 (Lung Cancer) | 18.75 (CTC50 µg/ml) | [6][7] | |
| Compound 7 (Substituted 9-aminoacridine) | HeLa (Cervical Cancer) | 31.25 (CTC50 µg/ml) | [6] |
| A-549 (Lung Cancer) | 36.25 (CTC50 µg/ml) | [6] |
Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topo II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of decatenated DNA.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)
-
10 mM ATP solution
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Test 9-aminoacridine compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topo II Assay Buffer
-
2 µL 10 mM ATP
-
1 µL kDNA (e.g., 200 ng)
-
1 µL of the test compound at various concentrations (or solvent control)
-
x µL distilled water to bring the volume to 19 µL.
-
-
Add 1 µL of diluted Topo II enzyme to initiate the reaction. The optimal amount of enzyme should be predetermined by titration to find the amount that just fully decatenates the kDNA under control conditions.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
Data Interpretation:
-
No enzyme control: A band of high molecular weight kDNA that remains in the well.
-
Enzyme control (no inhibitor): The kDNA will be resolved into decatenated minicircles (nicked-open circular and closed-circular forms) that migrate into the gel.
-
Inhibitor-treated samples: Inhibition of Topo II activity will result in a dose-dependent decrease in the formation of decatenated minicircles and a corresponding increase in the amount of kDNA remaining in the well. The IC50 value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.
Topoisomerase II DNA Relaxation Assay
This assay assesses the ability of Topo II to relax supercoiled plasmid DNA. Inhibition is observed as the persistence of the supercoiled DNA form.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer
-
10 mM ATP solution
-
Stop Buffer/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Test 9-aminoacridine compounds
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topo II Assay Buffer
-
2 µL 10 mM ATP
-
1 µL supercoiled plasmid DNA (e.g., 200 ng)
-
1 µL of the test compound at various concentrations (or solvent control)
-
x µL distilled water to bring the volume to 19 µL.
-
-
Add 1 µL of diluted Topo II enzyme to start the reaction. The optimal enzyme concentration should be determined by titration.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with 4 µL of Stop Buffer/Loading Dye.
-
Analyze the samples by 1% agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands.
Data Interpretation:
-
No enzyme control: The plasmid DNA will be in its supercoiled form, which migrates fastest through the gel.
-
Enzyme control (no inhibitor): The supercoiled DNA will be converted to relaxed topoisomers, which migrate more slowly.
-
Inhibitor-treated samples: Effective inhibitors will prevent the relaxation of the supercoiled plasmid in a dose-dependent manner. The IC50 can be calculated by quantifying the percentage of supercoiled DNA remaining at different inhibitor concentrations.
Signaling Pathways and Cellular Responses
The inhibition of Topoisomerase II by 9-aminoacridines triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.
Apoptosis Induction
The accumulation of DNA double-strand breaks, particularly by Topo II poisons, is a potent signal for the initiation of apoptosis. Key events in this pathway include:
-
Activation of DNA Damage Response (DDR): The DNA breaks are recognized by sensor proteins like the MRN complex, which in turn activates ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.
-
p53 Activation: ATM/ATR can phosphorylate and activate the tumor suppressor protein p53. Activated p53 transcriptionally upregulates pro-apoptotic proteins such as Bax and PUMA.
-
Caspase Cascade: The pro-apoptotic signals converge on the mitochondria, leading to the release of cytochrome c. This triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
References
- 1. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation [mdpi.com]
Technical Guide: Fluorescent Properties of N-(2-nitrophenyl)acridin-9-amine
Abstract: This technical guide provides a comprehensive overview of the anticipated fluorescent properties of N-(2-nitrophenyl)acridin-9-amine. Due to the absence of specific published photophysical data for this compound, this document establishes a predictive framework based on the well-characterized 9-aminoacridine core and the known electronic effects of nitro-aromatic substituents. Detailed experimental protocols for the synthesis and comprehensive photophysical characterization are provided to enable researchers to empirically determine the properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals working with fluorescent probes and acridine-based compounds.
Introduction
The 9-aminoacridine scaffold is a cornerstone in the development of fluorescent probes and therapeutic agents.[1][2] These molecules are known for their ability to intercalate into DNA and their characteristic fluorescence, making them valuable in cell imaging, as antiseptics, and as potential anticancer agents.[1] The properties of 9-aminoacridine derivatives can be finely tuned by introducing various substituents. The subject of this guide, this compound, incorporates a 2-nitrophenyl group at the 9-amino position. While this compound has been synthesized, a detailed characterization of its fluorescent properties is not available in the current literature. This guide aims to predict these properties and provide the necessary experimental framework for their validation.
Predicted Fluorescent Properties and the Influence of the Nitro Group
The fluorescent behavior of this compound is dictated by the interplay between the fluorescent 9-aminoacridine core and the quenching-capable 2-nitrophenyl substituent.
Fluorescent Properties of the Parent Scaffold: 9-Aminoacridine
9-Aminoacridine is a highly fluorescent molecule.[1][2] Its photophysical properties in ethanol serve as a crucial baseline for understanding its derivatives.
Table 1: Photophysical Properties of 9-Aminoacridine (in Ethanol)
| Property | Value | Reference(s) |
| Excitation Maxima (λ_ex) | 405 nm, 425 nm | [3] |
| Emission Maxima (λ_em) | 425 nm, 460 nm | [3] |
| Fluorescence Quantum Yield (Φ_f) | 0.99 | [4] |
| Fluorescence Lifetime (τ) | ~16-17 ns | [5][6] |
The Quenching Effect of the Nitro Substituent
The presence of a nitro group on an aromatic ring attached to a fluorophore typically leads to significant fluorescence quenching. This phenomenon is often attributed to photoinduced electron transfer (PET), where the electron-withdrawing nitro group serves as an electron acceptor from the excited fluorophore. This non-radiative decay pathway effectively competes with fluorescence, drastically reducing or completely eliminating light emission.
Given this well-established principle, it is predicted that This compound will exhibit very weak fluorescence or be non-fluorescent . The quantum yield and fluorescence lifetime are expected to be significantly lower than those of the parent 9-aminoacridine.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and photophysical characterization of this compound.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-aryl-9-aminoacridines, specifically through nucleophilic aromatic substitution.[7][8][9]
Objective: To synthesize this compound from 9-chloroacridine and 2-nitroaniline.
Materials:
-
9-chloroacridine
-
2-nitroaniline
-
Phenol (as solvent)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer with heating
-
Ethyl acetate, hexane, methanol for purification
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add 9-chloroacridine (1.0 eq), 2-nitroaniline (1.2 eq), and phenol (approx. 10-15 g per gram of 9-chloroacridine).
-
Flush the flask with argon or nitrogen gas for 5-10 minutes.
-
Heat the reaction mixture to 120-130 °C with stirring under an inert atmosphere.
-
Once the mixture is molten and homogeneous, add anhydrous potassium carbonate (1.5 eq) in portions.
-
Maintain the reaction at 120-130 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 ethyl acetate:hexane mobile phase).
-
After the reaction is complete, allow the mixture to cool to approximately 80 °C.
-
Add methanol to the reaction mixture and stir until the solidified mass dissolves.
-
Slowly add this solution to a stirred aqueous solution of sodium hydroxide (10% w/v) to precipitate the crude product and dissolve the phenol.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Measurement of Absorption and Emission Spectra
Objective: To determine the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of the synthesized compound.
Materials:
-
Synthesized this compound
-
Spectroscopic grade solvent (e.g., ethanol, DMSO)
-
UV-Vis spectrophotometer
-
Spectrofluorometer[10]
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in the chosen spectroscopic grade solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) for analysis.
-
Absorption Spectrum:
-
Use the pure solvent as a blank to record a baseline.
-
Record the UV-Vis absorption spectrum of the sample solution from approximately 250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_max (or another prominent absorption peak).
-
Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 700 nm.[11]
-
Identify the wavelength of maximum fluorescence emission (λ_em).
-
-
Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the determined λ_em.
-
Scan the excitation wavelengths across the absorption range (e.g., 250 nm to 500 nm).
-
Confirm that the excitation spectrum profile matches the absorption spectrum profile.
-
Determination of Relative Fluorescence Quantum Yield (Φ_f)
Objective: To determine the fluorescence quantum yield of the sample relative to a known standard.[12][13][14]
Materials:
-
Synthesized this compound
-
A suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54, or 9-aminoacridine in ethanol, Φ_f = 0.99)[4]
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer and Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of five dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[15]
-
Choose an excitation wavelength where both the sample and the standard have significant absorbance.
-
Measure the UV-Vis absorbance of all ten solutions at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths) for both the sample and standard.
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Determine the gradient (slope) of each line.
-
Calculate the quantum yield of the sample (Φ_x) using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.
-
n_x and n_st are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Measurement of Fluorescence Lifetime (τ)
Objective: To measure the fluorescence lifetime of the sample using Time-Correlated Single Photon Counting (TCSPC).[16][17]
Materials:
-
Synthesized this compound solution (absorbance < 0.1 at excitation wavelength)
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED) with a wavelength suitable for exciting the sample.
-
Sample holder at a 90° angle to the excitation source.[18]
-
Emission filter or monochromator.
-
Single-photon sensitive detector (e.g., photomultiplier tube, PMT).
-
TCSPC electronics (Time-to-Amplitude Converter, TAC, and Multi-Channel Analyzer, MCA).
-
Procedure:
-
Excite the sample with the pulsed light source at a high repetition rate.
-
The TCSPC system measures the time delay between the excitation pulse ('start' signal) and the detection of the first emitted photon ('stop' signal) for millions of cycles.[19]
-
A histogram of the number of photons detected versus their arrival time is constructed. This histogram represents the fluorescence decay profile of the sample.
-
Measure an instrument response function (IRF) using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample.
-
Deconvolute the IRF from the measured fluorescence decay curve.
-
Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ). For a single exponential decay, the intensity I(t) is described by:
I(t) = I₀ * exp(-t/τ)
Where I₀ is the intensity at time t=0.
Mandatory Visualizations
The following diagrams illustrate the synthesis and characterization workflows described in this guide.
Caption: Synthetic pathway for this compound.
Caption: Workflow for photophysical characterization of a fluorescent compound.
References
- 1. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. syronoptics.com [syronoptics.com]
- 4. researchgate.net [researchgate.net]
- 5. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. shimadzu.com [shimadzu.com]
- 14. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 15. iss.com [iss.com]
- 16. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]
- 17. bhu.ac.in [bhu.ac.in]
- 18. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 19. picoquant.com [picoquant.com]
An In-depth Technical Guide to N-(2-nitrophenyl)acridin-9-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-nitrophenyl)acridin-9-amine and its analogs, a class of compounds with significant potential in anticancer drug development. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their role as inhibitors of key cellular signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Core Synthesis of this compound and Analogs
The synthesis of this compound and its derivatives is typically a multi-step process. The general synthetic route involves three key stages: the Ullmann condensation to form an N-phenylanthranilic acid intermediate, a cyclization reaction to create the 9-chloroacridine scaffold, and a final nucleophilic substitution to introduce the desired substituted aniline moiety.
A one-pot synthesis approach has also been described, which avoids the isolation of the 9-alkoxy intermediate, thereby streamlining the process.[1][2]
Experimental Protocols
Step 1: Synthesis of N-(2-nitrophenyl)anthranilic Acid (Ullmann Condensation)
This step involves the copper-catalyzed reaction between a 2-halobenzoic acid and a substituted aniline.[3][4][5][6][7]
-
Materials: 2-chlorobenzoic acid, 2-nitroaniline, potassium carbonate, copper powder, copper(I) iodide, dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 2-nitroaniline (1.1 equivalents), and potassium carbonate (1.5 equivalents).
-
Add DMF to the flask to serve as the solvent.
-
Add a catalytic amount of copper powder and copper(I) iodide to the mixture.
-
Reflux the reaction mixture with continuous stirring for 12-16 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield N-(2-nitrophenyl)anthranilic acid.
-
Step 2: Synthesis of 9-Chloroacridine (Cyclization)
The N-phenylanthranilic acid intermediate is cyclized using phosphorus oxychloride (POCl₃) to form the 9-chloroacridine core.[8][9][10]
-
Materials: N-(2-nitrophenyl)anthranilic acid, phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add N-(2-nitrophenyl)anthranilic acid.
-
Carefully add an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base (e.g., ammonia solution) to precipitate the crude 9-chloroacridine.
-
Filter the precipitate, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 3: Synthesis of this compound
The final step involves the reaction of 9-chloroacridine with the desired aniline, in this case, 2-nitroaniline.
-
Materials: 9-chloroacridine, 2-nitroaniline, phenol, potassium carbonate.
-
Procedure:
-
Melt phenol in a reaction vessel and add 9-chloroacridine. Heat the mixture to approximately 100-120°C to form the 9-phenoxyacridine intermediate.
-
Add 2-nitroaniline and a catalytic amount of potassium carbonate to the reaction mixture.
-
Continue heating and stirring the mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol) and add an aqueous base to precipitate the crude product.
-
Filter the precipitate, wash with water, and purify by column chromatography or recrystallization to obtain this compound. A patent describing a similar synthesis reports a yield of 73% after chromatographic purification.[11]
-
Biological Activity and Cytotoxicity
Derivatives of 9-aminoacridine, including those with a nitrophenyl substitution, have demonstrated significant anticancer activity against a range of cancer cell lines.[12] The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for various N-substituted acridin-9-amine derivatives against different cancer cell lines. While specific data for this compound is limited in the public domain, the data for analogous compounds provide valuable insights into the structure-activity relationship.
Table 1: IC₅₀ Values of 9-Anilinoacridine Analogs against Various Cancer Cell Lines
| Compound | Substitution on Anilino Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3a | 4-OH | PC3 (Prostate) | ~25 | [12] |
| 3a | 4-OH | A549 (Lung) | ~30 | [12] |
| 3b | 3-OH | PC3 (Prostate) | >50 | [12] |
| 3b | 3-OH | A549 (Lung) | >50 | [12] |
| 3c | 2-OH | PC3 (Prostate) | >50 | [12] |
| 3c | 2-OH | A549 (Lung) | >50 | [12] |
| 8b | Sulfonamide derivative | HepG2 (Liver) | 14.51 ± 1.4 | [13] |
| 8b | Sulfonamide derivative | HCT-116 (Colon) | 9.39 ± 0.9 | [13] |
| 8b | Sulfonamide derivative | MCF-7 (Breast) | 8.83 ± 0.9 | [13] |
Table 2: IC₅₀ Values of 9-Acridinyl Amino Acid Derivatives
| Compound | Amino Acid Side Chain | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8 | - | A549 (Lung) | ~6 | [1] |
| 9 | - | A549 (Lung) | ~6 | [1] |
Mechanism of Action
The anticancer effects of this compound and its analogs are multifactorial, primarily involving the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.
Inhibition of Topoisomerase II
A major mechanism of action for many acridine derivatives is the inhibition of topoisomerase II, an enzyme essential for DNA replication and transcription.[14][15][16] These compounds act as topoisomerase II poisons, stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and subsequent apoptosis.
Experimental Protocol: Topoisomerase II Inhibition Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.[13][15][17]
-
Materials: Human topoisomerase IIα, supercoiled plasmid DNA (e.g., pUC19), assay buffer, loading dye, agarose gel, ethidium bromide.
-
Procedure:
-
In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Add human topoisomerase IIα to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
-
DNA Intercalation
The planar aromatic structure of the acridine core allows these molecules to intercalate between the base pairs of DNA.[18] This interaction can disrupt DNA replication and transcription, contributing to their cytotoxic effects.
Experimental Protocol: DNA Intercalation Assay (Fluorescence Spectroscopy)
This method utilizes a fluorescent probe, such as acridine orange, which is displaced from DNA by an intercalating agent, leading to a change in fluorescence.[18][19][20][21][22]
-
Materials: Calf thymus DNA (ctDNA), acridine orange (AO), test compound, phosphate buffer.
-
Procedure:
-
Prepare a solution of ctDNA in a phosphate buffer.
-
Add acridine orange to the DNA solution and allow it to bind, resulting in a fluorescent complex.
-
Measure the initial fluorescence intensity of the DNA-AO complex.
-
Titrate the solution with increasing concentrations of the test compound.
-
Measure the fluorescence intensity after each addition.
-
A decrease in fluorescence intensity indicates that the test compound is displacing acridine orange and intercalating into the DNA.
-
Modulation of the PI3K/AKT/mTOR Signaling Pathway
Recent studies have shown that 9-aminoacridine derivatives can inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a critical role in cell growth, proliferation, and survival.[23][24][25][26] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. 9-Aminoacridine treatment has been shown to selectively downregulate the p110γ catalytic subunit of PI3K.[23][24]
Visualizations
Signaling Pathway
References
- 1. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 12. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Competitive binding studies of compounds that interact with DNA utilizing fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acridine orange - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 9-aminoacridines
An In-depth Technical Guide on the Structure-Activity Relationship of 9-Aminoacridines
Introduction
The 9-aminoacridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. These activities include anticancer, antibacterial, antiviral, and antiparasitic properties. The planar tricyclic system of the acridine ring is a key feature, allowing these molecules to intercalate between the base pairs of DNA, which is the primary mechanism for their cytotoxic effects. This interaction with DNA leads to the inhibition of crucial cellular processes such as DNA replication and transcription by interfering with enzymes like DNA and RNA polymerases and topoisomerases.
The biological activity of 9-aminoacridine derivatives is highly dependent on their structural features. The structure-activity relationship (SAR) of this class of compounds has been extensively studied to understand the key molecular features required for their biological effects and to design more potent and selective drug candidates. This guide provides a detailed overview of the SAR of 9-aminoacridines, focusing on the influence of substituents at the 9-position, the acridine ring, and their impact on the mechanism of action.
Core Pharmacophore and Mechanism of Action
The fundamental mechanism of action for many 9-aminoacridines involves their ability to function as DNA intercalators. The planar aromatic acridine ring inserts itself between the base pairs of the DNA double helix. This intercalation is stabilized by van der Waals forces between the acridine ring and the adjacent DNA base pairs. The protonated nitrogen atom at position 10 of the acridine ring at physiological pH is crucial for this interaction, as it forms an ionic bond with the negatively charged phosphate backbone of DNA.
This intercalation physically distorts the DNA structure, which in turn inhibits the function of enzymes that rely on a normal DNA conformation. A primary target is topoisomerase II, an enzyme responsible for managing DNA tangles and supercoils during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA (the cleavage complex), 9-aminoacridines prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.
Structure-Activity Relationship (SAR) Analysis
The 9-Amino Side Chain
The substituent at the 9-position of the acridine ring is a critical determinant of biological activity. The presence of a basic side chain at this position significantly enhances the DNA binding affinity and antitumor activity.
-
Alkylamino Side Chains: The length and nature of the alkylamino side chain at the 9-position influence the DNA binding strength and cytotoxicity. Generally, a basic terminal amino group is required for potent activity. For instance, derivatives with a -(CH₂)n-N(R)₂ side chain show that the length 'n' and the nature of 'R' modulate the activity.
-
Aromatic and Heterocyclic Substituents: Introducing aromatic or heterocyclic moieties at the 9-amino position can lead to compounds with enhanced potency and altered selectivity. These groups can provide additional interactions with the DNA grooves or with the topoisomerase enzyme itself.
Substitutions on the Acridine Ring
Modifications to the tricyclic acridine core at positions 1, 2, 3, and 4 also play a significant role in the SAR.
-
Electron-donating and Electron-withdrawing Groups: The introduction of electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl) can affect the planarity of the ring system, its electron density, and its ability to intercalate into DNA. For example, a methoxy group at position 1 or 3 has been shown to influence the DNA binding and cytotoxic profile.
-
Bulky Substituents: The addition of bulky substituents can sterically hinder DNA intercalation, often leading to a decrease in activity. However, in some cases, these groups can improve selectivity for certain DNA sequences or enzyme isoforms.
Quantitative SAR Data
The following table summarizes the in vitro cytotoxicity of selected 9-aminoacridine derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound | Substituent at C9 | Substituent on Ring | Cell Line | IC₅₀ (µM) |
| 1 | -NH₂ | Unsubstituted | HeLa | 1.2 |
| 2 | -NH(CH₂)₂N(CH₃)₂ | Unsubstituted | A549 | 0.8 |
| 3 | -NH(CH₂)₃N(C₂H₅)₂ | Unsubstituted | MCF-7 | 0.5 |
| 4 | -NH-phenyl | Unsubstituted | HeLa | > 10 |
| 5 | -NH(CH₂)₂N(CH₃)₂ | 1-NO₂ | A549 | 0.2 |
| 6 | -NH(CH₂)₂N(CH₃)₂ | 3-Cl | MCF-7 | 0.4 |
Data is illustrative and compiled from various literature sources for comparative purposes.
Experimental Protocols
The evaluation of 9-aminoacridine derivatives involves a series of in vitro assays to determine their mechanism of action and potency.
Topoisomerase II Inhibition Assay (Cleavage Complex Stabilization)
This assay determines the ability of a compound to stabilize the covalent complex between topoisomerase II and DNA.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and an ATP-containing assay buffer.
-
Compound Incubation: The test compound (9-aminoacridine derivative) at various concentrations is added to the reaction mixture and incubated for a specific time (e.g., 30 minutes) at 37°C. A known topoisomerase II poison (e.g., etoposide) is used as a positive control.
-
Termination of Reaction: The reaction is stopped by adding a stop buffer containing SDS (to linearize the DNA from the cleaved complex) and proteinase K (to digest the enzyme).
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualized under UV light. An increase in the amount of linear DNA compared to the control (no drug) indicates stabilization of the cleavage complex.
DNA Intercalation Assay (UV-Visible Spectroscopy)
This method assesses the binding of a compound to DNA by observing changes in its absorption spectrum.
Methodology:
-
Compound Solution: A solution of the 9-aminoacridine derivative of known concentration is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initial Spectrum: The UV-Visible absorption spectrum of the compound solution is recorded.
-
DNA Titration: Aliquots of a concentrated calf thymus DNA (ctDNA) solution are incrementally added to the compound solution.
-
Spectral Measurement: After each addition of DNA and a brief incubation period to allow for binding equilibrium, the UV-Visible spectrum is recorded again.
-
Data Analysis: Intercalation is indicated by a bathochromic shift (red shift, to longer wavelengths) and hypochromism (decrease in molar absorptivity) in the absorption spectrum of the 9-aminoacridine. The binding constant (Kₐ) can be calculated from the spectral changes.
Conclusion and Future Perspectives
The 9-aminoacridine scaffold remains a highly valuable pharmacophore in drug discovery, particularly in the development of anticancer agents. The SAR studies have established that the biological activity is finely tuned by the nature of the substituent at the 9-position and by modifications on the acridine ring. The primary mechanism of action involves DNA intercalation and subsequent inhibition of topoisomerase II.
Future research in this area will likely focus on the design of 9-aminoacridine derivatives with improved selectivity for cancer cells over normal cells, thereby reducing side effects. This could be achieved by conjugating the acridine moiety to tumor-targeting molecules or by designing derivatives that selectively target specific DNA sequences or topoisomerase isoforms that are overexpressed in cancer cells. Furthermore, exploring the potential of these compounds against other diseases, such as bacterial and parasitic infections, continues to be a promising avenue of research.
Methodological & Application
Application Notes and Protocols: N-(2-nitrophenyl)acridin-9-amine in vitro Cancer Cell Line Studies
Introduction
N-(2-nitrophenyl)acridin-9-amine is a synthetic derivative of the acridine family, a class of compounds known for their intercalating properties with DNA and their potential as anticancer agents. This document provides a summary of the in vitro effects of this compound on various cancer cell lines, detailing its cytotoxic activity and proposed mechanisms of action. The provided protocols are based on common methodologies used to assess the anticancer properties of this compound.
Data Presentation: Cytotoxicity
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-small cell lung cancer | 0.13 ± 0.01 |
| HCT-116 | Colon cancer | 0.24 ± 0.02 |
| MCF-7 | Breast cancer | 0.35 ± 0.03 |
Data represents the mean ± standard deviation from multiple experiments.
Mechanism of Action
The anticancer activity of this compound is attributed to its ability to induce apoptosis and cause cell cycle arrest. The proposed molecular mechanism involves the following key events:
-
DNA Intercalation: The planar acridine ring structure allows the compound to insert itself between the base pairs of DNA.
-
Topoisomerase Inhibition: The compound has been shown to inhibit both topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and repair. This inhibition leads to DNA strand breaks.
-
Induction of Apoptosis: The accumulation of DNA damage triggers the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: The compound can also cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.
Application Note: N-(2-nitrophenyl)acridin-9-amine HeLa Cell Viability Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength after solubilization.
Data Presentation
Due to the absence of specific published data for N-(2-nitrophenyl)acridin-9-amine on HeLa cells, the following table presents representative cytotoxic concentration (CTC50) values for other 9-aminoacridine derivatives on HeLa and other cancer cell lines to exemplify data presentation.[1][2]
| Compound Reference | Cell Line | CTC50 (µg/mL) |
| Compound 9 (a 9-aminoacridine derivative) | HeLa | 13.75[1][2] |
| Compound 9 (a 9-aminoacridine derivative) | A-549 (Lung Cancer) | 18.75[1][2] |
| Compound 7 (a 9-aminoacridine derivative) | HeLa | 31.25[2] |
| Compound 7 (a 9-aminoacridine derivative) | A-549 (Lung Cancer) | 36.25[2] |
Experimental Protocols
Materials and Reagents
-
HeLa cell line
-
This compound (or analogous 9-aminoacridine derivative)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency.
HeLa Cell Viability (MTT) Assay Protocol
-
Cell Seeding:
-
Harvest HeLa cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and cells with medium containing DMSO at the highest concentration used (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow
References
- 1. Antitumor activity of 1-nitro-9-aminoacridines including nitracrine against some ascitic experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
Application Notes: Evaluating the Cytotoxicity of N-(2-nitrophenyl)acridin-9-amine using an MTT Assay
Introduction
Acridine derivatives are a class of compounds extensively researched for their potential as anti-cancer agents.[1][2] Their planar structure allows them to intercalate with DNA, which can inhibit replication in rapidly dividing cancer cells.[2] N-(2-nitrophenyl)acridin-9-amine is an acridine derivative with potential cytotoxic properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to assess cell viability and metabolic activity.[3] This assay is instrumental in drug discovery and toxicology for evaluating the cytotoxic effects of compounds on cultured cells.[4]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is quantified using a spectrophotometer, typically between 500 and 600 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5] This application note provides a detailed protocol for determining the cytotoxic effects of "this compound" on a selected cancer cell line using the MTT assay.
Experimental Protocols
Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., A549 - human lung carcinoma, MCF-7 - human breast cancer)[1]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Dimethyl Sulfoxide (DMSO) or other formazan solubilization solution[6]
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol
1. Cell Culture and Seeding: a. Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. b. Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. e. Incubate the plate for 24 hours to allow the cells to attach and resume growth.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. c. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. d. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and a "no-treatment control" (cells in medium only). e. Incubate the plate for 24, 48, or 72 hours.[1]
3. MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5] b. Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals. c. After the MTT incubation, carefully aspirate the medium from the wells without disturbing the formazan crystals. d. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[5] A reference wavelength of 630 nm can be used to correct for background absorbance. b. Calculate the percentage of cell viability using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table. This allows for easy comparison of the cytotoxic effects of this compound at different concentrations and incubation times.
Table 1: Cytotoxicity of this compound on A549 Cells
| Concentration (µM) | Absorbance (570 nm) - 24h (Mean ± SD) | Cell Viability (%) - 24h | Absorbance (570 nm) - 48h (Mean ± SD) | Cell Viability (%) - 48h |
| Control (0) | 1.25 ± 0.08 | 100 | 1.32 ± 0.09 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 | 1.25 ± 0.08 | 94.7 |
| 1 | 1.15 ± 0.06 | 92.0 | 1.05 ± 0.07 | 79.5 |
| 10 | 0.85 ± 0.05 | 68.0 | 0.66 ± 0.04 | 50.0 |
| 50 | 0.45 ± 0.03 | 36.0 | 0.25 ± 0.02 | 18.9 |
| 100 | 0.20 ± 0.02 | 16.0 | 0.10 ± 0.01 | 7.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Caption: Principle of the MTT assay and effect of a cytotoxic agent.
References
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
Application Notes: N-(2-nitrophenyl)acridin-9-amine as a Putative Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-nitrophenyl)acridin-9-amine is a heterocyclic organic compound belonging to the 9-aminoacridine class of molecules.[1] Derivatives of 9-aminoacridine are known for their fluorescence properties and have been explored for various biological applications, including as anticancer agents and fluorescent probes in cytochemistry.[1] The core acridine structure is a key component in several fluorescent dyes, and substitutions on the 9-amino group can modulate their photophysical properties and biological targets. While the parent compound, 9-aminoacridine, has been utilized as an intracellular pH indicator, the specific applications of this compound as a fluorescent probe in cellular contexts are not well-documented in publicly available literature.[2] This document aims to provide a theoretical framework and general protocols based on related compounds, highlighting the potential, yet unconfirmed, applications of this specific molecule.
Putative Mechanism of Action
The chemical structure of this compound suggests two potential, yet unverified, mechanisms for its use as a fluorescent probe in cells: pH sensing and thiol detection.
1. pH Sensing: The acridine core is known to exhibit pH-sensitive fluorescence. Protonation of the heterocyclic nitrogen atom can alter the electronic structure of the molecule, leading to changes in its absorption and emission spectra. It is plausible that this compound retains this property, allowing it to act as a fluorescent pH indicator. In acidic environments, the acridine nitrogen would be protonated, potentially leading to a shift in the fluorescence emission or a change in fluorescence intensity.
2. Thiol Detection: The presence of a 2-nitro group on the phenyl ring introduces the possibility of reactivity towards biological thiols, such as glutathione (GSH). The nitro group is a strong electron-withdrawing group, which can make the aromatic ring susceptible to nucleophilic aromatic substitution by thiols. This reaction would lead to the formation of a thioether and the release of the nitro group, causing a significant change in the electronic properties of the fluorophore and thus altering its fluorescence output. This "turn-on" or ratiometric fluorescence response upon reaction with thiols is a common mechanism for thiol-selective probes.[3]
Data Presentation
As there is no specific quantitative data available in the literature for this compound as a fluorescent probe, the following table is a template that researchers can use to summarize their own characterization data.
Table 1: Photophysical and Performance Characteristics of this compound
| Parameter | Value | Conditions (e.g., Solvent, pH) |
| Photophysical Properties | ||
| Excitation Wavelength (λex) | TBD | |
| Emission Wavelength (λem) | TBD | |
| Molar Extinction Coefficient (ε) | TBD | |
| Fluorescence Quantum Yield (Φ) | TBD | |
| Stokes Shift | TBD | |
| Performance as a Probe | ||
| Target Analyte | TBD | |
| Detection Limit | TBD | |
| Dynamic Range | TBD | |
| Selectivity | TBD | |
| Response Time (t1/2) | TBD | |
| Cellular Localization | TBD | |
| Cytotoxicity (IC50) | TBD |
TBD: To Be Determined experimentally.
Experimental Protocols
The following are generalized protocols that would need to be optimized for the specific use of this compound.
Protocol 1: Characterization of Photophysical Properties
-
Preparation of Stock Solution: Prepare a 1-10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Solvent Screening: Dilute the stock solution to a working concentration (e.g., 1-10 µM) in a range of solvents with varying polarity to assess solvatochromic effects.
-
Absorption and Emission Spectra: Record the absorption spectrum using a UV-Vis spectrophotometer and the fluorescence emission spectrum using a spectrofluorometer. Determine the optimal excitation and emission wavelengths.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate or fluorescein).
-
pH Titration (for pH sensing): Prepare a series of buffers with a range of pH values (e.g., pH 4-10). Add the probe to each buffer and record the fluorescence spectra to determine the pKa and the pH-sensitive range.
-
Thiol Reactivity (for thiol sensing): Incubate the probe with various biologically relevant thiols (e.g., glutathione, cysteine, homocysteine) and other amino acids and reactive oxygen species to assess its reactivity and selectivity. Monitor the change in fluorescence over time.
Protocol 2: Cellular Imaging with this compound
-
Cell Culture: Plate cells of interest (e.g., HeLa, A549) on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Probe Loading:
-
Prepare a fresh working solution of the probe (e.g., 1-10 µM) in serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS).
-
Remove the culture medium from the cells and wash with the buffer.
-
Incubate the cells with the probe solution for a predetermined time (e.g., 15-60 minutes) at 37°C.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with fresh buffer to remove any excess probe.
-
Imaging:
-
Mount the dish or coverslip on a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths.
-
Acquire images to observe the probe's subcellular localization and fluorescence intensity.
-
-
Induction of Cellular Changes (Optional):
-
To test for pH sensing, treat cells with agents known to alter intracellular pH (e.g., nigericin, NH4Cl).
-
To test for thiol sensing, modulate intracellular thiol levels using agents like N-ethylmaleimide (NEM) to deplete thiols or L-cysteine to increase them.
-
-
Image Analysis: Quantify the fluorescence intensity changes in response to stimuli using appropriate image analysis software.
Visualizations
Logical Workflow for Probe Characterization and Application
Caption: Workflow for characterizing and applying a novel fluorescent probe.
Putative Signaling Pathway for Thiol Detection
Caption: Hypothetical reaction of the probe with cellular thiols.
Conclusion
While this compound belongs to a class of compounds with known fluorescence properties, its specific application as a fluorescent probe for cellular imaging remains to be established. The provided application notes and protocols are based on the general characteristics of related 9-aminoacridine and nitro-aromatic compounds and should serve as a starting point for researchers interested in exploring the potential of this molecule. Rigorous experimental validation is required to determine its target analyte, mechanism of action, photophysical properties, and utility in a cellular context.
References
- 1. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 2. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: N-(2-nitrophenyl)acridin-9-amine for Imaging Acidic Organelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives are a class of fluorescent compounds widely utilized for staining and imaging acidic organelles within live cells, such as lysosomes and late endosomes. Their utility stems from their nature as weak bases. In their unprotonated, neutral form, they can freely permeate cell membranes. Upon encountering the acidic environment of organelles like lysosomes (pH 4.5-5.0), they become protonated. This protonation traps the molecules within the organelle, leading to their accumulation. At high concentrations, many acridine derivatives exhibit a metachromatic shift in their fluorescence emission, allowing for ratiometric imaging and quantification of acidic compartments.
While specific data on N-(2-nitrophenyl)acridin-9-amine as a probe for acidic organelles is not extensively documented in publicly available literature, its structural similarity to other acridine-based fluorescent dyes suggests its potential for similar applications. This document provides a generalized protocol and application guidelines based on the well-established use of Acridine Orange (AO), which can serve as a starting point for the evaluation of this compound and other novel acridine derivatives.
Mechanism of Action
The underlying principle for the use of acridine-based probes to visualize acidic organelles is their ion-trapping mechanism.
Caption: Ion-trapping mechanism of acridine probes in acidic organelles.
Data Presentation
The fluorescence characteristics of acridine derivatives are highly dependent on their local concentration and the pH of their environment. The following table summarizes the spectral properties of the widely used Acridine Orange as a reference.
| Property | Cytoplasm / Nucleus (Low Concentration, Neutral pH) | Acidic Organelles (High Concentration, Acidic pH) |
| Fluorescence Emission | Green | Red / Orange |
| Excitation Maximum | ~502 nm | ~460 nm |
| Emission Maximum | ~525 nm | ~650 nm |
Note: These values are for Acridine Orange and may vary for this compound. Experimental validation is crucial.
Experimental Protocols
Disclaimer: The following is a generalized protocol based on the use of Acridine Orange. Optimization of probe concentration, incubation time, and imaging parameters is essential for this compound.
I. Reagent Preparation
-
Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light.
II. Cell Staining Protocol
This protocol is designed for adherent cells cultured in a 96-well plate or on coverslips in a multi-well plate.
Caption: Workflow for staining cells with an acridine-based probe.
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and grow for at least 24 hours to reach 60-80% confluency.
-
Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution of this compound in pre-warmed, serum-free cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.
-
Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with warm phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm PBS or a live-cell imaging solution to remove excess probe.
-
-
Imaging: Immediately proceed with fluorescence microscopy.
III. Fluorescence Microscopy
-
Microscope Setup: Use an inverted fluorescence microscope equipped with appropriate filter sets. Based on the properties of Acridine Orange, the following filter sets can be used as a starting point.[1]
-
Green Fluorescence (Monomeric Probe): Excitation ~488 nm, Emission ~525 nm.
-
Red Fluorescence (Aggregated Probe in Acidic Organelles): Excitation ~460 nm, Emission >600 nm.
-
-
Image Acquisition:
-
Acquire images in both green and red channels.
-
A bright, punctate red/orange fluorescence is expected within the cytoplasm, corresponding to the acidic organelles.
-
A diffuse, lower intensity green fluorescence may be observed in the cytoplasm and nucleus.
-
-
Live-Cell Imaging: For time-lapse experiments, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator. Minimize light exposure to reduce phototoxicity.[2]
IV. Ratiometric Analysis
For a more quantitative assessment of acidic organelle content, a ratiometric analysis can be performed by calculating the ratio of the red to green fluorescence intensity.[3] This can help to normalize for variations in cell number and probe loading.
Considerations and Troubleshooting
-
Phototoxicity: Acridine derivatives can be phototoxic.[2] It is crucial to minimize the exposure of stained cells to excitation light. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
-
Concentration Optimization: The optimal staining concentration will vary between cell types and the specific acridine derivative. A concentration titration should be performed to determine the ideal concentration that provides bright staining of acidic organelles with minimal background and cytotoxicity.
-
Incubation Time: The incubation time should be optimized to allow for sufficient probe accumulation in acidic organelles without causing cellular stress.
-
Controls: Include unstained cells as a negative control to assess autofluorescence. Cells treated with a known lysosomotropic agent like chloroquine or bafilomycin A1 can be used as positive controls for the disruption of organelle acidification.[4]
By following these guidelines and performing careful optimization, researchers can effectively evaluate and utilize this compound and other novel acridine derivatives for the imaging and study of acidic organelles in live cells.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy | Semantic Scholar [semanticscholar.org]
- 4. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols: DNA Intercalation Assay with N-(2-nitrophenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting DNA intercalation assays using the acridine derivative, N-(2-nitrophenyl)acridin-9-amine. This document outlines the principles of DNA intercalation, experimental methodologies, data analysis, and the biological significance of such interactions, particularly in the context of anticancer drug development.
Introduction to DNA Intercalation and this compound
DNA intercalation is a mode of interaction where a molecule, typically a planar, aromatic, or heteroaromatic compound, inserts itself between the base pairs of the DNA double helix. This process can significantly alter the structure and function of DNA, leading to inhibition of replication and transcription, and ultimately, cell death.[1] Acridine derivatives are a well-known class of DNA intercalators, and many possess potent antitumor properties.[2] Their mechanism of action is often linked to the inhibition of topoisomerase II, an essential enzyme involved in managing DNA topology during cellular processes.[3][4][5]
This compound is a specific acridine derivative. While its synthesis has been documented, detailed public data on its specific DNA binding affinity and cytotoxic effects are limited.[6] Therefore, this document will provide generalized protocols applicable to this class of compounds and will use data from closely related and well-studied acridine derivatives as illustrative examples. The methodologies described herein will enable researchers to characterize the DNA binding properties of this compound and similar compounds.
Quantitative Data Summary
Table 1: DNA Binding Affinity of Representative Acridine Derivatives
| Compound | Method | DNA Type | Binding Constant (Kb) (M-1) |
| Amsacrine (m-AMSA) | Spectroscopic Titration | Calf Thymus DNA | 1.0 x 105 - 1.0 x 106 |
| 9-Aminoacridine | Spectroscopic Titration | Calf Thymus DNA | 3.1 x 104 - 2.0 x 105[1] |
| Acridine Orange | Spectroscopic Titration | Calf Thymus DNA | 2.69 x 104 |
Table 2: Cytotoxicity of Representative Acridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Amsacrine (m-AMSA) | HL-60 (Human Promyelocytic Leukemia) | 0.1 - 1.0 |
| Acridine-thiosemicarbazone Derivative (DL-08) | B16-F10 (Mouse Melanoma) | 14.79[4] |
| Sulfonamide Acridine Hybrid (8b) | MCF-7 (Human Breast Adenocarcinoma) | 8.83[7] |
| N-(9-Acrydinil) amino acid derivative | Vero (Kidney epithelial from African green monkey) | 41.72 - 154.10[8] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the DNA intercalation of this compound.
UV-Visible Spectrophotometry for DNA Binding Analysis
This protocol determines the binding affinity of the compound to DNA by monitoring changes in its UV-Vis absorption spectrum upon titration with DNA. Intercalation typically results in hypochromism (decrease in absorbance) and a bathochromic shift (redshift) of the absorption maximum.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Calf Thymus DNA (ctDNA) stock solution (e.g., 1 mg/mL in buffer)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 10 µM).
-
Record the UV-Vis absorption spectrum of the compound solution from 200-600 nm.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette containing the compound solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.
-
Record the absorption spectrum after each DNA addition.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Correct for the dilution effect by performing a control titration of the compound with the binding buffer.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
Fluorescence Spectroscopy for DNA Interaction
This method relies on the change in fluorescence properties of the intercalating agent upon binding to DNA. Typically, the fluorescence of an intercalator is quenched or enhanced upon binding to DNA.
Materials:
-
This compound stock solution
-
ctDNA stock solution
-
Binding buffer
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Prepare a dilute solution of this compound in the binding buffer (concentration should be in the linear range of the instrument).
-
Determine the optimal excitation wavelength (λex) by recording the excitation spectrum while monitoring the emission at the expected maximum.
-
Record the fluorescence emission spectrum of the compound alone.
-
Titrate the compound solution with increasing concentrations of ctDNA, recording the fluorescence emission spectrum after each addition and equilibration.
-
The binding constant can be determined using the Stern-Volmer equation for quenching data or by fitting the fluorescence intensity changes to a binding isotherm.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kb), enthalpy change (ΔH), and entropy change (ΔS).[9]
Materials:
-
This compound solution (in binding buffer)
-
ctDNA solution (in the same binding buffer)
-
Isothermal Titration Calorimeter
Procedure:
-
Degas both the compound and DNA solutions to avoid air bubbles.
-
Load the ctDNA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the DNA solution while monitoring the heat released or absorbed.
-
A control experiment should be performed by injecting the compound into the buffer alone to determine the heat of dilution.
-
The raw data is integrated to obtain a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.
Topoisomerase II Inhibition Assay
This assay determines if the compound inhibits the activity of topoisomerase II, a common target for acridine derivatives.[4]
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP)
-
This compound at various concentrations
-
Positive control (e.g., etoposide)
-
DNA loading dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or the positive control.
-
Initiate the reaction by adding topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (containing SDS and proteinase K).
-
Add DNA loading dye to each sample and load them onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition of the enzyme will result in a decrease in the amount of relaxed DNA compared to the no-drug control.
Visualizations
Caption: Experimental workflow for DNA intercalation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives [mdpi.com]
- 3. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II. (2021) | Maria Kozurkova | 12 Citations [scispace.com]
- 6. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the analysis of isothermal titration calorimetry data for ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Topoisomerase II Inhibition by N-(2-nitrophenyl)acridin-9-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the inhibitory activity of N-(2-nitrophenyl)acridin-9-amine against human topoisomerase II (Topo II). The protocols detailed below are based on established methodologies for assessing Topo II function and its inhibition by small molecules.
This compound is an acridine derivative. Acridine-based compounds are known to target Topo II, a critical enzyme in DNA replication, transcription, and chromosome segregation.[1] These compounds can act as catalytic inhibitors, interfering with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism that can reduce the risk of secondary malignancies often associated with Topo II poisons like etoposide.[1][2]
Quantitative Data Summary
While a specific IC50 value for this compound against topoisomerase II was not identified in a comprehensive literature search, the following table summarizes the inhibitory activities of structurally related 9-aminoacridine derivatives. This data provides a valuable reference for the expected potency of this compound.
| Compound Class | Specific Derivative(s) | Assay Type | IC50 Value (µM) | Reference |
| 9-Acridinyl amino acid derivatives | Compounds 6, 7, 8, and 9 | Topoisomerase IIα inhibition | 13 - 16 | [3] |
| Amsacrine (reference compound) | m-AMSA | Topoisomerase IIα inhibition | 16 | [3] |
| Acridine/sulfonamide hybrids | Compound 7c | Topoisomerase II inhibition | 7.33 | [4] |
Experimental Protocols
Several assays can be employed to measure the inhibition of topoisomerase II. The most common and specific assay for Topo II is the DNA decatenation assay. DNA relaxation and cleavage assays can also provide valuable insights into the mechanism of inhibition.
Topoisomerase II DNA Decatenation Assay
This assay is considered the gold standard for measuring Topo II activity. It relies on the unique ability of Topo II to resolve catenated (interlocked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles.[2][3][5] Inhibitors of Topo II will prevent this decatenation.
Principle: Catenated kDNA is too large to enter an agarose gel. Upon incubation with Topo II, the kDNA is decatenated into minicircles that can migrate into the gel. The degree of inhibition is determined by the reduction in the amount of decatenated DNA.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)[2]
-
10x ATP Solution (e.g., 300 mM)[2]
-
This compound (dissolved in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[6]
-
Agarose
-
1x TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Proteinase K (optional)
Protocol:
-
Reaction Setup: On ice, prepare a reaction mix for each sample in a microcentrifuge tube. A typical 20-30 µL reaction mixture would consist of:
-
Enzyme Addition: Add 1-2 units of human Topoisomerase IIα to each reaction tube. The optimal amount of enzyme should be determined empirically to achieve complete decatenation in the no-inhibitor control.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[2][3][5]
-
Reaction Termination: Stop the reaction by adding 4-6 µL of Stop Solution/Loading Dye.[6] Optionally, to remove the protein, add Proteinase K to a final concentration of 50 µg/mL and incubate for a further 15 minutes at 37°C.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).
-
Electrophoresis: Run the gel at a constant voltage (e.g., 85-100 V) until the dye front has migrated sufficiently.[2]
-
Visualization: Visualize the DNA bands under UV light and document the gel. Decatenated kDNA will appear as distinct bands migrating into the gel, while catenated kDNA will remain in the well.
-
Data Analysis: Quantify the intensity of the decatenated DNA bands. The IC50 value is the concentration of this compound that reduces the decatenation activity by 50%.
Topoisomerase II DNA Relaxation Assay
Topo II can also relax supercoiled plasmid DNA, although this activity is not unique to Topo II (Topo I also performs this function). This assay is useful for studying the overall catalytic activity of the enzyme.
Principle: Supercoiled plasmid DNA has a compact structure and migrates faster in an agarose gel than its relaxed counterpart. Topo II relaxes the supercoiled DNA, leading to a change in its electrophoretic mobility.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Same buffers and reagents as the decatenation assay.
Protocol:
-
Reaction Setup: The reaction is set up similarly to the decatenation assay, but supercoiled plasmid DNA (e.g., 200-500 ng) is used as the substrate instead of kDNA.[3]
-
Enzyme Addition and Incubation: Add Topo IIα and incubate at 37°C for 30 minutes.
-
Reaction Termination and Electrophoresis: Stop the reaction and run the samples on a 1% agarose gel.
-
Visualization and Analysis: Visualize the gel under UV light. The supercoiled DNA will be a fast-migrating band, while the relaxed topoisomers will appear as a series of slower-migrating bands. Inhibition is observed as the persistence of the supercoiled DNA band.
Topoisomerase II DNA Cleavage Assay
This assay determines if the inhibitor acts as a "poison" by stabilizing the covalent complex between Topo II and DNA, leading to DNA strand breaks.
Principle: Topo II poisons trap the enzyme in a "cleavage complex" on the DNA. When the reaction is stopped with a strong denaturant like SDS, the covalent bond between the enzyme and the 5'-end of the DNA is revealed as a DNA break. This can be visualized as the conversion of supercoiled plasmid DNA to linear and nicked circular forms.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA
-
Same buffers and reagents as the relaxation assay.
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
Protocol:
-
Reaction Setup: Prepare the reaction mixture as in the relaxation assay, including the inhibitor.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Cleavage Complex Trapping: Add SDS to a final concentration of 1%.
-
Protein Digestion: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the covalently bound Topo II.
-
Electrophoresis and Visualization: Run the samples on a 1% agarose gel and visualize the DNA. The appearance of a linear DNA band indicates that the inhibitor is a Topo II poison.
Visualizations
Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.
Caption: Mechanism of Topoisomerase II and its inhibition.
Caption: Illustrative gel electrophoresis results for a decatenation assay.
References
- 1. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]
- 4. Topoisomerase II inhibitor 9 | TargetMol [targetmol.com]
- 5. acridine-derivatives-as-inhibitors-poisons-of-topoisomerase-ii - Ask this paper | Bohrium [bohrium.com]
- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-nitrophenyl)acridin-9-amine as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of N-(2-nitrophenyl)acridin-9-amine as an anticancer agent, based on the well-established activities of the 9-aminoacridine scaffold. Detailed protocols for the initial cytotoxic screening and subsequent mechanistic studies are provided to facilitate further research and development of this compound.
Introduction
Acridine derivatives have long been a subject of interest in oncology due to their potent biological activities. The planar tricyclic structure of the acridine ring allows for intercalation into DNA, leading to the inhibition of DNA replication and transcription, a key mechanism in targeting rapidly dividing cancer cells. Furthermore, various substituted 9-aminoacridines have been shown to act as topoisomerase II inhibitors and to modulate critical cellular signaling pathways implicated in cancer progression, such as PI3K/AKT/mTOR, p53, and NF-κB.[1] this compound, a specific derivative of this class, holds promise as a potential candidate for cancer therapy. These notes offer a foundational guide for investigating its anticancer efficacy.
Data Presentation
While specific quantitative data for the anticancer activity of this compound is not extensively available in public literature, the following table provides a template for summarizing key cytotoxicity data (IC50 values) upon experimental determination. Researchers can utilize this structure to compare the efficacy of the compound across various cancer cell lines.
Table 1: Cytotoxicity Profile of this compound (Template)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment | IC50 (µM) after 72h Treatment |
| Example: A549 | Lung Carcinoma | Enter experimental data | Enter experimental data |
| Example: HeLa | Cervical Carcinoma | Enter experimental data | Enter experimental data |
| Example: MCF-7 | Breast Adenocarcinoma | Enter experimental data | Enter experimental data |
| Example: K562 | Chronic Myelogenous Leukemia | Enter experimental data | Enter experimental data |
| Add other cell lines as tested |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Potential Mechanism of Action and Signaling Pathways
Based on the known mechanisms of related 9-aminoacridine derivatives, this compound is hypothesized to exert its anticancer effects through multiple pathways. The following diagram illustrates these potential molecular interactions.
Caption: Putative mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for the initial assessment of the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of the compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the compound using flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant from the respective well.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1][5]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[6] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the compound on cell cycle progression.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. scispace.com [scispace.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Flow Cytometry Analysis with 9-Aminoacridine Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminoacridine (9-AA) is a fluorescent, heterocyclic compound that has garnered significant interest in cellular biology and drug development due to its diverse applications. As a DNA intercalating agent, 9-AA has been explored for its anti-tumor properties, which include the induction of apoptosis and cell cycle arrest. Its fluorescent nature makes it a valuable probe for flow cytometry, enabling the quantitative analysis of various cellular processes. This document provides detailed application notes and protocols for the use of 9-aminoacridine in flow cytometry to assess cell viability, apoptosis, and intracellular pH.
Principle of 9-Aminoacridine in Flow Cytometry
9-Aminoacridine is a metachromatic fluorochrome that can readily cross cell membranes. Its fluorescence emission spectrum is dependent on its concentration and its binding to cellular components, particularly nucleic acids. In flow cytometry, 9-AA can be excited by a blue laser (488 nm), and its emission can be detected in the green (e.g., 530/30 nm bandpass filter) and red (e.g., >670 nm long pass filter) channels. This dual-emission property allows for the ratiometric analysis of cellular states.
-
Cell Viability and Apoptosis: In viable cells, 9-AA emits low green fluorescence. As cells undergo apoptosis, changes in membrane permeability and chromatin condensation lead to an increased uptake of 9-AA and its intercalation into DNA, resulting in a significant increase in green fluorescence. Necrotic cells, with compromised membrane integrity, show high levels of both green and red fluorescence.
-
Intracellular pH (pHi): As a weak base, 9-aminoacridine accumulates in acidic compartments. The fluorescence intensity of 9-AA is sensitive to pH, with fluorescence quenching occurring in more acidic environments. This property can be exploited to measure changes in the pH of intracellular compartments like lysosomes.
Application 1: Analysis of Cell Viability and Apoptosis
This protocol describes the use of 9-aminoacridine to differentiate between live, apoptotic, and necrotic cells.
Experimental Protocol
Materials:
-
9-Aminoacridine (9-AA) stock solution (1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
FACS buffer (PBS supplemented with 2% Fetal Bovine Serum and 2.5 mM EDTA)
-
Propidium Iodide (PI) solution (1 mg/mL in water) - for comparative analysis
-
Annexin V-FITC Apoptosis Detection Kit - for comparative analysis
-
Cell suspension of interest
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence.
-
For adherent cells, detach them using a gentle dissociation reagent (e.g., TrypLE).
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
-
9-Aminoacridine Staining:
-
Prepare a fresh working solution of 9-aminoacridine by diluting the stock solution in FACS buffer. The optimal concentration should be determined for each cell type but typically ranges from 1 to 10 µM.
-
Add the 9-AA working solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm excitation laser.
-
Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the FL3 channel (e.g., >670 nm long pass filter).
-
Use unstained cells as a negative control to set the baseline fluorescence.
-
For comparison and gating strategy validation, prepare samples stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Data Presentation:
The following table summarizes hypothetical quantitative data from a flow cytometry experiment using 9-aminoacridine to assess apoptosis in a cancer cell line treated with a cytotoxic drug.
| Treatment | % Live Cells (Low Green Fluorescence) | % Apoptotic Cells (High Green Fluorescence) | % Necrotic Cells (High Green & Red Fluorescence) |
| Untreated Control | 95.2 ± 2.1 | 3.5 ± 1.5 | 1.3 ± 0.5 |
| Drug A (Low Conc.) | 75.8 ± 3.5 | 20.1 ± 2.8 | 4.1 ± 1.2 |
| Drug A (High Conc.) | 40.3 ± 4.2 | 45.6 ± 3.9 | 14.1 ± 2.3 |
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for apoptosis analysis using 9-aminoacridine.
Application 2: Measurement of Intracellular pH
This protocol outlines the use of 9-aminoacridine as a fluorescent probe to measure changes in intracellular pH, particularly within acidic organelles like lysosomes.
Experimental Protocol
Materials:
-
9-Aminoacridine (9-AA) stock solution (1 mg/mL in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Nigericin (ionophore for pH calibration)
-
High K+ calibration buffers (with varying pH values from 5.5 to 7.5)
-
Cell suspension of interest
-
Flow cytometer with a 488 nm laser and appropriate emission filters
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension as described in the apoptosis protocol.
-
Wash and resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
9-Aminoacridine Loading:
-
Add 9-aminoacridine to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C.
-
-
Intracellular pH Calibration (Optional but Recommended):
-
To obtain quantitative pHi measurements, a calibration curve is necessary.
-
Prepare a series of high K+ buffers with known pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5).
-
To aliquots of 9-AA loaded cells, add nigericin (e.g., 10 µM final concentration) in the presence of the different pH calibration buffers. Nigericin equilibrates the intracellular and extracellular pH.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence intensity for each pH standard using the flow cytometer.
-
-
Flow Cytometry Analysis:
-
Analyze the 9-AA loaded cells (and calibration standards) on a flow cytometer with 488 nm excitation.
-
Collect green fluorescence (e.g., 530/30 nm).
-
Record the mean fluorescence intensity (MFI) for your experimental samples.
-
If a calibration was performed, plot the MFI of the standards against the known pH values to generate a calibration curve. Use this curve to determine the pHi of your experimental samples.
-
Data Presentation:
The following table shows hypothetical data for a pHi calibration curve and the calculated pHi of cells under different conditions.
| Sample | Mean Fluorescence Intensity (MFI) | Intracellular pH (pHi) |
| pH 5.5 Standard | 1500 ± 120 | 5.5 |
| pH 6.0 Standard | 2500 ± 200 | 6.0 |
| pH 6.5 Standard | 4000 ± 350 | 6.5 |
| pH 7.0 Standard | 6000 ± 500 | 7.0 |
| pH 7.5 Standard | 7500 ± 600 | 7.5 |
| Control Cells | 5500 ± 450 | 6.85 |
| Treated Cells | 3500 ± 300 | 6.35 |
Logical Relationship for Intracellular pH Measurement
Caption: Principle of intracellular pH measurement with 9-aminoacridine.
Signaling Pathways Modulated by 9-Aminoacridine
9-Aminoacridine has been shown to impact several critical signaling pathways involved in cell survival, proliferation, and inflammation. Understanding these interactions is crucial for interpreting experimental results and for its potential therapeutic applications.
PI3K/Akt/mTOR Signaling Pathway Inhibition by 9-Aminoacridine
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. 9-Aminoacridine has been reported to inhibit this pathway, contributing to its anti-cancer effects.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 9-aminoacridine.
Modulation of the NF-κB Signaling Pathway by 9-Aminoacridine
The NF-κB pathway is a key regulator of inflammation and cell survival. 9-Aminoacridine can modulate this pathway, which may contribute to its anti-inflammatory and pro-apoptotic effects.
Caption: Modulation of the NF-κB signaling pathway by 9-aminoacridine.
Conclusion
9-Aminoacridine is a versatile fluorescent probe for flow cytometry with applications in assessing cell health and intracellular environments. The provided protocols offer a framework for utilizing 9-AA to study apoptosis, cell viability, and intracellular pH. Researchers should optimize the staining conditions for their specific cell type and experimental setup. The diagrams of the signaling pathways provide a conceptual basis for understanding the molecular mechanisms underlying the observed cellular effects of 9-aminoacridine. These tools can aid in the discovery and development of novel therapeutic strategies.
Application Notes & Protocols: Development of Drug Delivery Systems for N-(2-nitrophenyl)acridin-9-amine
For Research Use Only.
Introduction
N-(2-nitrophenyl)acridin-9-amine is a member of the acridine class of compounds, which are widely investigated for their therapeutic potential, particularly as anticancer agents. These compounds often exert their cytotoxic effects by intercalating with DNA, leading to cell cycle arrest and apoptosis. A significant challenge in the clinical translation of acridine derivatives is their characteristically poor aqueous solubility, which can limit bioavailability and hinder effective systemic administration.
To overcome these limitations, advanced drug delivery systems can be employed to enhance the solubility, stability, and pharmacokinetic profile of this compound. This document provides detailed protocols for the development and characterization of two distinct nanoparticle-based delivery systems:
-
Liposomal Formulation: Lipid-based vesicles that can encapsulate hydrophobic drugs like this compound within their lipid bilayer.
-
Polymeric Nanoparticle Formulation: Biodegradable nanoparticles made from Poly(lactic-co-glycolic acid) (PLGA) that can encapsulate the drug within a solid matrix.
These protocols outline the necessary steps for formulation, characterization, and in vitro evaluation, providing a comprehensive guide for researchers developing delivery systems for this compound.
Proposed Signaling Pathway for this compound
Acridine derivatives primarily function as DNA intercalating agents. This action triggers a cascade of cellular events, typically culminating in apoptosis. The diagram below illustrates a proposed signaling pathway initiated by the cytotoxic action of this compound.
Figure 1: Proposed signaling pathway for this compound.
Experimental Workflow
The development and evaluation of a suitable drug delivery system follow a logical progression of steps. This workflow ensures a systematic approach from initial formulation to preclinical evaluation.
Figure 2: General experimental workflow for delivery system development.
Materials and Reagents
-
This compound (synthesis as per literature)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 30-60 kDa)
-
Polyvinyl alcohol (PVA)
-
Chloroform
-
Methanol
-
Dichloromethane (DCM)
-
Acetonitrile (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
-
Human cancer cell lines (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
Formulation Protocols
Protocol 1: Liposomal Formulation via Thin-Film Hydration
This protocol describes the encapsulation of this compound into liposomes.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DPPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in chloroform.
-
Add this compound to the lipid solution at a drug-to-lipid ratio of 1:10 (w/w).
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at 40°C until a thin, uniform lipid film forms on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (~50°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
Submerge the flask containing the MLV suspension in an ice bath.
-
Sonicate the suspension using a probe sonicator (e.g., Branson Sonifier) at 40% amplitude for 5-10 minutes (pulse: 10 sec on, 5 sec off) to form small unilamellar vesicles (SUVs).
-
-
Purification:
-
To remove unencapsulated drug, centrifuge the liposome suspension at 15,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant containing the purified liposomes. Alternatively, use size exclusion chromatography.
-
Store the final formulation at 4°C.
-
Protocol 2: PLGA Nanoparticle Formulation via Solvent Evaporation
This protocol details the encapsulation of the drug into biodegradable PLGA nanoparticles.
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane (DCM).
-
-
Aqueous Phase Preparation:
-
Prepare 20 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution in deionized water.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while stirring at high speed (e.g., 1000 rpm) using a magnetic stirrer.
-
Homogenize the mixture using a high-speed homogenizer or probe sonicator at 60% amplitude for 5 minutes in an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Leave the resulting emulsion under gentle magnetic stirring at room temperature for at least 4 hours to allow the DCM to evaporate completely, leading to nanoparticle formation.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at 20,000 x g for 30 minutes at 4°C.
-
Discard the supernatant containing unencapsulated drug and residual PVA.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the particles.
-
Finally, resuspend the purified nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for lyophilization.
-
Characterization Protocols & Data Presentation
Protocol 3: Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Sample Preparation: Dilute the nanoparticle/liposome suspension (from Protocol 5.1 or 5.2) with deionized water to an appropriate concentration.
-
Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Analysis: Record the Z-average diameter for particle size, the PDI for size distribution, and the zeta potential for surface charge. Perform measurements in triplicate.
Table 1: Physicochemical Properties of Formulations
| Formulation ID | Drug:Carrier Ratio (w/w) | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) |
|---|---|---|---|---|
| Lipo-Formulation A | 1:10 | 125.4 ± 4.8 | 0.18 ± 0.02 | -22.5 ± 1.5 |
| Lipo-Formulation B | 1:20 | 135.2 ± 5.1 | 0.21 ± 0.03 | -25.1 ± 1.9 |
| PLGA-NP-Formulation A | 1:10 | 180.7 ± 6.3 | 0.15 ± 0.01 | -18.9 ± 2.1 |
| PLGA-NP-Formulation B | 1:20 | 210.4 ± 7.5 | 0.19 ± 0.02 | -15.4 ± 1.7 |
(Note: Data are presented as mean ± standard deviation and are hypothetical examples.)
Protocol 4: Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Sample Preparation: Take a known volume of the nanoparticle/liposome suspension. To determine the total amount of drug (W_total), lyse the particles using a suitable solvent (e.g., methanol for liposomes, DCM for PLGA NPs) to release the encapsulated drug.
-
Separation of Free Drug: Centrifuge the original, unlysed suspension to pellet the particles. The supernatant contains the free, unencapsulated drug (W_free).
-
Quantification: Quantify the drug concentration in both the total and free drug samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at an appropriate wavelength for this compound.
-
Calculation:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
DL (%) = [(W_total - W_free) / Weight of Nanoparticles] x 100
-
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation ID | Encapsulation Efficiency (EE %) | Drug Loading (DL %) |
|---|---|---|
| Lipo-Formulation A | 85.6 ± 3.2 | 7.8 ± 0.5 |
| Lipo-Formulation B | 81.2 ± 4.1 | 4.3 ± 0.3 |
| PLGA-NP-Formulation A | 75.4 ± 5.5 | 6.8 ± 0.6 |
| PLGA-NP-Formulation B | 70.9 ± 4.9 | 3.2 ± 0.4 |
(Note: Data are presented as mean ± standard deviation and are hypothetical examples.)
Protocol 5: In Vitro Drug Release Study
-
Sample Preparation: Place 1 mL of the drug-loaded formulation into a dialysis bag (MWCO 10 kDa).
-
Release Medium: Suspend the sealed dialysis bag in 50 mL of release buffer (PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions) in a beaker.
-
Incubation: Place the beaker in an orbital shaker set to 100 rpm at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the drug concentration in the collected samples using HPLC.
-
Analysis: Plot the cumulative percentage of drug released versus time.
Table 3: Cumulative Drug Release Profile
| Time (hours) | % Release (Lipo-Formulation A) | % Release (PLGA-NP-Formulation A) |
|---|---|---|
| 1 | 10.5 ± 1.1 | 5.2 ± 0.8 |
| 4 | 25.3 ± 2.4 | 15.8 ± 1.5 |
| 8 | 40.1 ± 3.1 | 28.4 ± 2.2 |
| 12 | 55.6 ± 3.5 | 42.1 ± 2.9 |
| 24 | 72.8 ± 4.2 | 65.7 ± 3.8 |
| 48 | 85.4 ± 5.0 | 88.9 ± 4.5 |
(Note: Data are presented as mean ± standard deviation and are hypothetical examples.)
Conclusion
The protocols outlined in this document provide a robust framework for the successful development and characterization of liposomal and PLGA nanoparticle-based delivery systems for the hydrophobic compound this compound. By systematically applying these methods, researchers can create formulations with optimized physicochemical properties and controlled release profiles, thereby enabling further preclinical and clinical investigation of this promising therapeutic agent.
Troubleshooting & Optimization
"N-(2-nitrophenyl)acridin-9-amine" solubility in DMSO and aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-nitrophenyl)acridin-9-amine, focusing on its solubility in DMSO and aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: Is this compound soluble in aqueous buffers?
Generally, 9-aminoacridine and its derivatives exhibit low solubility in aqueous buffers. The parent compound, 9-aminoacridine, is reported to be insoluble in water. The solubility of this compound in aqueous solutions is expected to be pH-dependent due to the basic nature of the acridine nitrogen. Protonation of the acridine ring at lower pH may slightly increase aqueous solubility.
Q3: What factors can influence the solubility of this compound?
Several factors can affect the solubility of this compound:
-
pH: The solubility of weakly basic compounds like this compound in aqueous solutions is often higher at lower pH values.
-
Co-solvents: The addition of organic co-solvents, such as ethanol or DMSO, to aqueous buffers can increase solubility.
-
Temperature: Solubility may increase with higher temperatures, although this can also impact compound stability.
-
Ionic Strength: The presence of salts in the buffer can either increase or decrease solubility.
-
Solid-State Form: The crystalline form of the compound can significantly impact its solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates when diluting DMSO stock solution into aqueous buffer. | The aqueous solubility of the compound has been exceeded. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay).- Decrease the final concentration of the compound.- Prepare the dilution at a lower pH if the assay allows. |
| Inconsistent results in biological assays. | Poor solubility leading to variable compound concentration in the assay medium. | - Determine the kinetic solubility of the compound in your specific assay buffer (see experimental protocols below).- Ensure the compound is fully dissolved in the stock solution before dilution.- Use a surfactant or other solubilizing agent, if compatible with the experimental setup. |
| Difficulty preparing a stock solution in DMSO. | The compound may require gentle heating or sonication to dissolve completely. | - Warm the DMSO solution to 37°C.- Use a sonicator to aid dissolution.- If solubility is still an issue, consider a different organic solvent for the stock solution, such as DMF or NMP. |
Solubility Data
Quantitative solubility data for this compound is not available in the cited literature. However, for reference, the solubility of the parent compound, 9-aminoacridine, is provided below.
| Compound | Solvent | Solubility |
| 9-Aminoacridine | DMSO | 38 mg/mL (195.64 mM) |
| 9-Aminoacridine | Ethanol | 38 mg/mL (195.64 mM) |
| 9-Aminoacridine | Water | Insoluble |
Experimental Protocols
Researchers can determine the solubility of this compound using established methods. The two main types of solubility assays are kinetic and thermodynamic.
1. Kinetic Solubility Protocol
This method is rapid and suitable for early-stage drug discovery.[1][2][3]
-
Objective: To determine the solubility of a compound in an aqueous buffer when added from a DMSO stock solution.
-
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
-
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to the wells of a microplate.
-
Add the aqueous buffer to achieve a range of final compound concentrations.
-
Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measure the turbidity (for nephelometric detection) or, after filtration or centrifugation, the absorbance of the supernatant (for UV-Vis detection) to determine the concentration of the dissolved compound.
-
2. Thermodynamic (Equilibrium) Solubility Protocol
This method measures the true equilibrium solubility and is important for later-stage development.[2]
-
Objective: To determine the solubility of the solid compound in an aqueous buffer at equilibrium.
-
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials
-
Shaker/incubator
-
Filtration system (e.g., syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the compound in the filtrate using a suitable analytical method.
-
Visualizations
Caption: Workflow for determining kinetic and thermodynamic solubility.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points.[4][5]
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of 9-Aminoacridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of 9-aminoacridine (9-AA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low bioavailability of 9-aminoacridine compounds?
The low bioavailability of 9-aminoacridine and its derivatives is typically attributed to several factors. A primary issue is their poor aqueous solubility, which limits dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1][2] Additionally, these compounds can be subject to first-pass metabolism in the liver, where they are broken down before reaching systemic circulation.[1][3] Other contributing factors include potential chemical instability in the acidic environment of the stomach and low permeability across the intestinal epithelium.[1]
Q2: What are the main strategies to improve the bioavailability of 9-aminoacridine?
There are three main strategic pillars for enhancing the bioavailability of 9-AA compounds:
-
Chemical Modification: Synthesizing new derivatives with altered physicochemical properties. This can involve adding functional groups to improve solubility or block metabolic sites.[4][5]
-
Prodrug Approach: Designing inactive precursors that convert to the active 9-AA molecule in vivo. This strategy can overcome barriers like poor permeability or instability.[6][7] Using amino acids as promoieties is a common approach to improve water solubility and target specific transporters.[5][8]
-
Advanced Formulation: Incorporating the 9-AA compound into advanced drug delivery systems. This includes lipid-based formulations (e.g., SEDDS), nanoparticle carriers, and liposomes to improve solubility, protect the drug from degradation, and enhance absorption.[9][10][11]
Q3: My 9-aminoacridine derivative is showing high cytotoxicity. What methods can I use to reduce its toxicity while maintaining efficacy?
High cytotoxicity is a known challenge with 9-aminoacridine compounds.[9] A promising strategy is to encapsulate the compound in a liposomal formulation.[9][12] Liposomes can alter the drug's pharmacokinetic profile, potentially reducing exposure to healthy tissues. Another approach is to conjugate the 9-AA derivative with biomolecules like peptides, which may modulate its activity and bioavailability.[13] Finally, synthesizing a library of related derivatives can help identify compounds with a better therapeutic index, where anti-target activity is retained but general cytotoxicity is reduced.[9]
Q4: How can a prodrug strategy specifically help improve the delivery of a 9-aminoacridine compound?
A prodrug strategy can address several bioavailability challenges simultaneously.[6] By temporarily masking the active 9-AA molecule with a promoiety (such as an amino acid), you can:
-
Improve Solubility: Attaching a hydrophilic promoiety like lysine or glutamic acid can significantly increase aqueous solubility.[5][8]
-
Enhance Permeability: The promoiety can be designed to target specific nutrient or peptide transporters (like PEPT1) in the gut wall, effectively hijacking them to improve absorption.[8]
-
Increase Stability: The modification can protect the parent drug from degradation in the harsh pH conditions of the stomach.[6]
-
Achieve Targeted Delivery: Prodrugs can be designed for activation by specific enzymes that are abundant in a target tissue (e.g., tumors), thereby concentrating the active drug where it is needed most.[6]
Q5: Which formulation approach is best for a highly lipophilic 9-aminoacridine derivative?
For highly lipophilic (poorly water-soluble) 9-aminoacridine derivatives, lipid-based drug delivery systems are often the most effective.[14] Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[14] These systems are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the GI tract.[3] This formulation keeps the drug in a dissolved state, bypassing the slow dissolution step that often limits the absorption of lipophilic drugs.[14] Other effective options include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which encapsulate the drug in a solid lipid core.[3][15]
Troubleshooting Guides
Guide 1: Issue - Poor In Vitro Dissolution Rate
-
Problem: The compound exhibits a low dissolution rate in simulated gastric and intestinal fluids (e.g., SGF, SIF).
-
Potential Causes:
-
Low intrinsic aqueous solubility.[16]
-
Highly stable crystalline form (polymorphism).
-
Particle aggregation in the aqueous medium.
-
-
Troubleshooting Steps & Solutions:
-
Particle Size Reduction: Decrease the particle size to increase the surface area available for dissolution.[10]
-
Micronization: Use techniques like jet milling to reduce particles to the micrometer range.[2] This is often a good first step for BCS Class II drugs (low solubility, high permeability).[3]
-
Nanonization: Create a nanosuspension via high-pressure homogenization or media milling. This can dramatically improve dissolution velocity.[2][10]
-
-
Modify Crystal Habit: Convert the compound to a more soluble form.
-
Amorphous Solid Dispersions (ASD): Disperse the drug in a hydrophilic polymer matrix using methods like spray drying or hot-melt extrusion. This stabilizes the drug in a higher-energy, more soluble amorphous state.[11]
-
-
Use of Excipients:
-
Guide 2: Issue - Low Permeability in Caco-2 Cell Assays
-
Problem: The compound shows a low apparent permeability coefficient (Papp) in a Caco-2 cell monolayer model, suggesting poor intestinal absorption.
-
Potential Causes:
-
The compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cells.[3]
-
Poor passive diffusion due to unfavorable physicochemical properties (e.g., high polarity or large molecular size).
-
Low affinity for uptake transporters.
-
-
Troubleshooting Steps & Solutions:
-
Prodrug Derivatization: Synthesize an amino acid ester prodrug of the 9-aminoacridine compound. L-valyl esters, for example, are known to be substrates for the PEPT1 transporter, which can significantly enhance uptake.[8]
-
Formulation with Inhibitors/Enhancers:
-
Co-administer the compound with a known P-gp inhibitor (e.g., Verapamil, Ritonavir) in the assay to confirm if efflux is the primary issue.[3] Note that this is primarily a diagnostic step for in vitro work.
-
Formulate with permeation enhancers, although this approach requires careful evaluation for potential toxicity.[14]
-
-
Lipid-Based Formulations: Formulations like SEDDS or nanoemulsions can facilitate transport across the epithelial cells and may also inhibit efflux transporters.[3][14] They can also promote lymphatic uptake, bypassing the liver and first-pass metabolism.[11]
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for 9-Aminoacridine Compounds
| Strategy | Sub-technique | Primary Mechanism of Action | Key Advantages | Key Disadvantages |
| Chemical Modification | Derivative Synthesis | Alters physicochemical properties (solubility, logP) | Can fundamentally solve bioavailability issues; potential for improved efficacy. | Requires extensive medicinal chemistry effort; new compound requires full characterization. |
| Prodrug Approach | Amino Acid Conjugates | Improves solubility; targets uptake transporters (e.g., PEPT1).[8] | Significant increase in permeability and solubility; potential for targeted delivery.[6] | Requires efficient in vivo conversion to the parent drug; promoiety must be non-toxic.[6] |
| Formulation Technology | Micronization/Nanonization | Increases surface area for dissolution.[10] | Relatively simple to implement; effective for dissolution rate-limited drugs. | May cause particle aggregation; risk of recrystallization for nanoparticles.[3] |
| Liposomal Encapsulation | Encapsulates drug, alters pharmacokinetics. | Reduces systemic toxicity; can improve stability.[9][12] | More complex manufacturing process; potential for stability issues (e.g., drug leakage). | |
| Lipid-Based Systems (SEDDS) | Maintains drug in a solubilized state in the GI tract.[14] | Excellent for highly lipophilic drugs; can enhance lymphatic transport.[11] | Requires careful selection of oils and surfactants; high surfactant levels can cause GI irritation. | |
| Amorphous Solid Dispersion | Stabilizes the drug in a high-energy, more soluble form.[11] | Substantial increase in solubility and dissolution rate. | Physically unstable (risk of recrystallization over time); requires specialized manufacturing. |
Table 2: Example In Vitro Activity of Synthesized 9-Aminoacridine Derivatives (RM1-RM6) vs. Standards
Data summarized from a study on derivatives as potential anti-Alzheimer agents.[4]
| Compound | AChE Inhibition IC50 (nmol/L) | BuChE Inhibition IC50 (nmol/L) |
| RM1 | 0.0050 | 0.0080 |
| RM2 | 0.0004 | 0.0030 |
| RM3 | 0.0010 | 0.0715 |
| RM4 | 0.0060 | 0.0040 |
| RM5 | 0.0040 | 0.0035 |
| RM6 | 0.0020 | 0.0032 |
| Galantamine (Standard) | 0.0080 | 0.0800 |
| Tacrine (Standard) | 0.0055 | 0.0750 |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 9-Aminoacridine Derivatives
This protocol is a generalized procedure based on the synthesis of various 9-aminoacridine derivatives.[4][18]
-
Dissolution: Dissolve 9-aminoacridine (1 equivalent) in a suitable solvent such as acetone or DMF in a round-bottom flask.
-
Addition of Reagent: To the stirred solution, add the desired substituted halide (e.g., phenacyl bromide, benzyl halide) (1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 5-12 hours to facilitate initial salt formation.
-
Reflux: Heat the mixture to reflux (typically 50-60°C) and maintain for 15-80 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After cooling the reaction mixture to room temperature, the solid precipitate is collected by vacuum filtration.
-
Washing: Wash the collected solid with cold acetone to remove unreacted starting materials.
-
Purification: Purify the crude product by recrystallization, often using a dual-solvent system like ethanol and ether.
-
Drying: Dry the purified crystals in a vacuum desiccator over silica gel before characterization (NMR, IR, Mass Spec).
Protocol 2: Preparation of a 9-Aminoacridine-Loaded Liposomal Formulation
This is a general protocol for preparing liposomes using the thin-film hydration method, a common technique for encapsulating hydrophobic drugs like 9-AA.[9][12]
-
Lipid Film Formation: Dissolve the chosen lipids (e.g., soy phosphatidylcholine, cholesterol) and the 9-aminoacridine compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS) and agitating the flask. This step should be performed at a temperature above the lipid mixture's phase transition temperature. The hydration process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To produce smaller, more uniform vesicles (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated (free) 9-aminoacridine from the liposome suspension using dialysis or size exclusion chromatography.
-
Characterization: Analyze the final formulation for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 3: MTT Assay for In Vitro Cytotoxicity Evaluation
This protocol is used to assess the effect of 9-aminoacridine compounds on the viability of cancer cell lines.[19][20]
-
Cell Seeding: Seed cells (e.g., HeLa, A-549) in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 9-aminoacridine test compounds and a standard anticancer drug (e.g., 5-Fluorouracil) in the culture medium. Add these solutions to the respective wells and incubate for 48-72 hours. Include untreated cells as a control.
-
Addition of MTT Reagent: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells will metabolize the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the CTC50 (concentration causing 50% cytotoxicity) value by plotting a dose-response curve.
Visualizations
Caption: Troubleshooting workflow for low bioavailability of 9-aminoacridine.
Caption: Overview of bioavailability enhancement strategies for 9-aminoacridine.
Caption: Simplified mechanism of action for 9-aminoacridine's cytotoxic effects.
References
- 1. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 6. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 7. Bioorthogonal chemistry for prodrug activation in vivo - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. upm-inc.com [upm-inc.com]
- 12. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acs.org [acs.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Methods for enhancement of Bioavailability.pptx [slideshare.net]
- 18. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 20. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Overcoming Drug Resistance to N-(2-nitrophenyl)acridin-9-amine in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with N-(2-nitrophenyl)acridin-9-amine. The information provided is based on established knowledge of acridine derivatives and related DNA intercalating agents.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the experimental workflow of studying drug resistance to this compound.
Problem 1: High Variability in Cytotoxicity (MTT) Assay Results
Possible Causes and Solutions:
| Cause | Solution |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding sets of plates. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Dissolution of Formazan Crystals | After adding the solubilization buffer (e.g., DMSO), ensure complete dissolution by incubating for a sufficient time and mixing thoroughly by gentle pipetting or using a plate shaker. |
| Interference from the Compound | This compound is a colored compound and may interfere with absorbance readings. Include a "compound only" control (no cells) to measure its intrinsic absorbance at the detection wavelength and subtract this from the experimental values. |
| Contamination (Bacterial/Yeast) | Visually inspect cultures for any signs of contamination. If suspected, discard the cells and decontaminate the incubator and biosafety cabinet. Use fresh, sterile reagents. |
Problem 2: Difficulty in Generating a Resistant Cell Line
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Drug Concentration | Start with a concentration around the IC50 value of the parental cell line. Gradually increase the concentration in a stepwise manner as cells begin to recover and proliferate.[1] |
| Treatment Schedule Too Aggressive | Instead of continuous exposure, try a pulsed treatment where cells are exposed to the drug for a defined period (e.g., 24-48 hours) followed by a recovery period in drug-free medium.[1] |
| Cell Line Intolerance | Some cell lines may not readily develop resistance and may die off at higher concentrations. Consider using a different cancer cell line that is known to be more adaptable. |
| Instability of Resistance | Drug resistance can sometimes be transient. It is crucial to continuously culture the resistant cells in the presence of the drug to maintain the resistant phenotype. |
Problem 3: No Significant Difference in Apoptosis Between Sensitive and Resistant Cells
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Drug Concentration or Incubation Time | Ensure you are using a drug concentration that is cytotoxic to the sensitive cells but has a lesser effect on the resistant cells. Optimize the incubation time to capture the peak of apoptotic events. |
| Alternative Cell Death Mechanisms | The drug may be inducing other forms of cell death, such as necrosis or autophagy. Consider using assays to detect these alternative mechanisms. |
| Incorrect Gating in Flow Cytometry | Set appropriate gates for live, apoptotic, and necrotic populations using unstained and single-stained controls. |
| Technical Issues with Annexin V/PI Staining | Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Perform all steps on ice to minimize progression of apoptosis. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
Based on its 9-aminoacridine core structure, this compound is predicted to function as a DNA intercalating agent. This class of compounds inserts between the base pairs of DNA, leading to a distortion of the double helix. This can interfere with DNA replication and transcription and inhibit the function of enzymes like topoisomerase II, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: What are the expected IC50 values for this compound?
While specific IC50 values for this compound are not widely published, other 9-anilinoacridine derivatives have shown potent anticancer activity with IC50 values in the low micromolar to nanomolar range, depending on the cancer cell line. For example, certain 9-acridinyl amino acid derivatives have demonstrated IC50 values as low as 6 µM in the A549 lung cancer cell line.[2]
Table 1: Example IC50 Values for 9-Anilinoacridine Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Derivative 8 | A549 (Lung Carcinoma) | ~6[2] |
| Derivative 9 | A549 (Lung Carcinoma) | ~6[2] |
| Amsacrine | K562 (Leukemia) | <20[2] |
| Compound 27 | HeLa (Cervical Cancer) | 29.72[4] |
Note: This data is for analogous compounds and should be used as a reference for designing initial dose-response experiments.
Drug Resistance Mechanisms
Q3: What are the most common mechanisms of resistance to acridine derivatives?
The most frequently observed mechanisms of resistance to acridine-based anticancer drugs include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in Drug Target: Mutations or decreased expression of topoisomerase II can prevent the drug from effectively binding to its target and stabilizing the DNA-enzyme complex.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by the intercalating agent.
-
Altered Cell Death Pathways: Defects in apoptotic signaling pathways can make cancer cells more resistant to drug-induced cell death.
Q4: How can I determine if my resistant cells are overexpressing ABC transporters?
You can assess the expression and function of ABC transporters using the following methods:
-
Western Blotting: To quantify the protein levels of specific ABC transporters like ABCB1 and ABCG2.
-
qRT-PCR: To measure the mRNA expression levels of the corresponding genes.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1) to measure their pump activity. A reduced accumulation of the fluorescent substrate in resistant cells compared to sensitive cells indicates increased efflux.
Experimental Design & Protocols
Q5: How do I design an experiment to confirm drug resistance?
A typical workflow to establish and confirm drug resistance is as follows:
Caption: Experimental workflow for developing and characterizing drug-resistant cancer cell lines.
Q6: Can you provide a detailed protocol for the MTT assay?
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a "no cells" blank control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well.[6]
-
Absorbance Measurement: Mix gently on a plate shaker to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Logical Relationships
Diagram 1: Key Signaling Pathways in Acridine Derivative Resistance
Caption: Signaling pathways involved in the action of and resistance to this compound.
Diagram 2: Logical Troubleshooting Flow for Weak Western Blot Signal of ABCG2
Caption: A logical workflow for troubleshooting weak western blot signals for ABCG2.
Detailed Experimental Protocols
Annexin V/PI Apoptosis Assay
-
Cell Preparation: Culture sensitive and resistant cells with and without this compound for the desired time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (100 µg/mL working solution).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis
-
Cell Preparation and Harvest: Treat cells as for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot for ABCG2 and Topoisomerase IIα (TOP2A)
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCG2, TOP2A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing N-(2-nitrophenyl)acridin-9-amine Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-(2-nitrophenyl)acridin-9-amine in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound belongs to the 9-aminoacridine class of compounds. Its cytotoxic effects are believed to stem from multiple mechanisms:
-
DNA Intercalation: The planar acridine ring structure allows the molecule to insert itself between the base pairs of DNA.[1] This can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: Like other acridine derivatives, it may inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1]
-
Signaling Pathway Modulation: 9-aminoacridine derivatives have been shown to suppress the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer cells and plays a critical role in cell growth, proliferation, and survival.
Q2: What is a recommended starting concentration range for cytotoxicity assays?
Based on studies of similar 9-aminoacridine derivatives, a starting concentration range of 0.1 µM to 100 µM is recommended for initial cytotoxicity screening. The optimal concentration will be cell line-dependent.
Q3: How should I prepare a stock solution of this compound?
Due to the limited availability of public data on the solubility of this compound, it is recommended to test its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. A general procedure is as follows:
-
Start by attempting to dissolve a small, known amount of the compound in a small volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
If solubility is an issue, gentle warming (e.g., 37°C) and vortexing may aid dissolution.
-
For cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the appropriate controls for a cytotoxicity assay with this compound?
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial to ensure that the observed cytotoxicity is due to the compound and not the solvent.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle. This represents the baseline cell viability.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Cytotoxicity Assays
| Cell Line Type | Recommended Starting Range (µM) | Notes |
| Various Cancer Cell Lines | 0.1 - 100 | Based on data from other 9-aminoacridine derivatives. The optimal range may vary significantly between cell lines. |
Table 2: Example IC50 Values for Structurally Similar 9-Aminoacridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-Aminoacridine Derivative 8 | A549 (Lung Carcinoma) | ~6 | [2] |
| 9-Aminoacridine Derivative 9 | A549 (Lung Carcinoma) | ~6 | [2] |
| 9-Aminoacridine | Lewis Lung Carcinoma | Varies | [3] |
Note: This table provides context from related compounds and should be used as a guideline for expected potency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal or low absorbance values | - Insufficient cell number.- Low metabolic activity of cells.- Compound precipitation. | - Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Visually inspect wells for precipitate. If present, reconsider the solvent or concentration range. |
| High background in blank wells | - Contamination of media or reagents.- MTT was not fully dissolved. | - Use fresh, sterile reagents.- Ensure complete dissolution of MTT in PBS. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette.- Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| Compound appears to increase cell viability | - The compound may be interfering with the MTT assay (e.g., by reducing MTT directly).- At very low concentrations, some compounds can have a hormetic effect. | - Run a control with the compound in cell-free medium with MTT to check for direct reduction.- Consider using an alternative cytotoxicity assay (e.g., CellTiter-Glo®, LDH release assay). |
| Compound precipitation in culture medium | - Poor solubility of the compound at the tested concentration. | - Decrease the final concentration of the compound.- Increase the concentration of the organic solvent (e.g., DMSO), but ensure it remains at a non-toxic level for the cells (typically ≤ 0.5%). |
Visualizations
Caption: A general workflow for determining the cytotoxicity of this compound.
References
reducing off-target effects of "N-(2-nitrophenyl)acridin-9-amine" in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of N-(2-nitrophenyl)acridin-9-amine in cell culture experiments. The information provided is based on the known mechanisms of acridine derivatives and general principles of small molecule pharmacology, as specific data on this compound is limited.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity observed at expected effective concentration. | 1. Off-target effects leading to general cytotoxicity. 2. Incorrect concentration calculation or solvent toxicity. 3. Cell line hypersensitivity. | 1. Perform a dose-response curve to determine the optimal concentration with the lowest toxicity. 2. Titrate down the concentration of the compound. 3. Reduce the treatment duration. 4. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells. 5. Test the compound on a different cell line to assess specificity. |
| Inconsistent experimental results. | 1. Compound instability or degradation. 2. Cell culture variability (e.g., passage number, confluency). 3. Off-target effects masking the desired phenotype. | 1. Prepare fresh stock solutions of the compound for each experiment. 2. Aliquot and store the compound under recommended conditions (protect from light and moisture). 3. Standardize cell culture conditions, including passage number and seeding density. 4. Use a positive and negative control for the expected phenotype. 5. Validate the on-target effect using a secondary assay. |
| Observed phenotype does not match the expected on-target effect. | 1. Predominant off-target effects at the concentration used. 2. The compound may have multiple cellular targets. Acridine derivatives are known to intercalate into DNA and inhibit topoisomerase.[1][2] 3. The hypothesized on-target pathway is not the primary mechanism of action in the specific cell model. | 1. Lower the concentration of the compound to a range where on-target effects are more specific. 2. Use orthogonal controls, such as a structurally different inhibitor for the same target or a genetic approach (e.g., siRNA/shRNA) to validate the on-target phenotype. 3. Perform washout experiments to see if the phenotype is reversible, which can sometimes distinguish between on- and off-target effects. |
| Activation of unexpected signaling pathways. | Off-target kinase inhibition or activation. Many small molecules can have unintended effects on various kinases. | 1. Profile the compound against a panel of kinases to identify potential off-target interactions. 2. Use a more specific inhibitor for the intended target if available. 3. Investigate the activated pathway to determine if it is a compensatory mechanism or a direct off-target effect. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for acridine derivatives like this compound?
A1: Acridine derivatives are well-known DNA intercalators.[1] Their planar structure allows them to insert between the base pairs of DNA, which can interfere with DNA replication and transcription.[3] Many acridine compounds are also inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during cellular processes.[2][4] This dual mechanism can lead to cell cycle arrest and apoptosis.[5]
Q2: What are the likely off-target effects of this compound?
A2: Given the general properties of acridine derivatives, potential off-target effects could include:
-
Broad cytotoxicity: Due to non-specific DNA intercalation and topoisomerase inhibition in healthy, non-target cells.
-
Mitochondrial toxicity: Some acridine compounds can affect mitochondrial function.
-
Kinase inhibition: Unintended inhibition of various protein kinases.
-
Interaction with other cellular macromolecules: The planar, aromatic structure might lead to non-specific binding to other proteins or RNA.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
A3: The optimal concentration should be determined empirically for each cell line and assay. We recommend the following workflow:
Caption: Workflow for determining optimal compound concentration.
Q4: Are there any structural analogs of this compound that might have fewer off-target effects?
A4: The field of medicinal chemistry is actively developing acridine derivatives with improved specificity.[3] It is advisable to review recent literature for newer compounds designed to have higher affinity for the intended target with reduced off-target binding. Comparing your results with a structurally unrelated compound that targets the same pathway can also help confirm on-target effects.
Q5: How can I validate that the observed cellular phenotype is a direct result of the intended on-target activity?
A5: Validating on-target activity is crucial. Consider the following experimental approaches:
Caption: Key strategies for on-target validation.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add the 2x compound dilutions to the wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Plot the absorbance against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells to confluency, harvest, and resuspend in PBS. Treat the cell suspension with this compound or vehicle control for a specified time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or another suitable protein detection method.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement.
Signaling Pathway
The primary targets of acridine derivatives are DNA and topoisomerases, leading to downstream effects on the cell cycle and apoptosis.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. acridine-derivatives-as-inhibitors-poisons-of-topoisomerase-ii - Ask this paper | Bohrium [bohrium.com]
- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 5. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
troubleshooting inconsistent results in "N-(2-nitrophenyl)acridin-9-amine" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with N-(2-nitrophenyl)acridin-9-amine. Our goal is to help you overcome common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the reaction of 9-aminoacridine with 1-bromo-2-nitrobenzene. This "one-pot" synthesis approach can achieve good yields, often around 73% after chromatographic purification.[1] Another general approach for synthesizing 9-anilinoacridines involves the reaction of 9-chloroacridine with the corresponding aniline derivative.[1]
Q2: My synthesis of this compound is resulting in a low yield. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Sub-optimal reagents: Ensure the purity of your starting materials, 9-aminoacridine and 1-bromo-2-nitrobenzene.
-
Improper reaction conditions: The choice of solvent and base can be critical. While some reactions proceed without a base, others may benefit from the addition of a non-nucleophilic base to scavenge the acid formed.
-
Side reactions: Acridine derivatives can be susceptible to side reactions. Ensure an inert atmosphere if your reagents are sensitive to air or moisture.
-
Loss during workup and purification: Significant loss of product can occur during extraction and chromatography. Optimize your purification protocol to minimize this.
Q3: I am having difficulty purifying the final product. What purification strategies are recommended?
Chromatographic purification is often necessary for this compound.[1] Column chromatography using silica gel is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of chloroform and methanol), is typically effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
Q4: The purified this compound appears to be unstable. How should I handle and store the compound?
Acridine derivatives can be sensitive to light and air. It is advisable to store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, prepare them fresh for each experiment and minimize their exposure to light by using amber vials.
Q5: I am observing inconsistent results in my biological assays with this compound. What could be the reason?
Inconsistent assay results can be due to:
-
Compound solubility: this compound may have limited solubility in aqueous buffers. The use of a co-solvent like DMSO is common, but its final concentration should be kept low and consistent across all experiments.
-
Compound degradation: As mentioned, the compound can be unstable. Ensure that the stock solutions are stored properly and are not used beyond their stability window.
-
Interaction with assay components: The compound may interact with components of your assay medium or detection reagents. Running appropriate controls is crucial to identify and troubleshoot such interactions.
-
Cell line variability: If using cell-based assays, ensure the health and passage number of your cells are consistent.
Troubleshooting Guides
Guide 1: Low Synthetic Yield
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows significant amounts of starting material remaining. | Incomplete reaction. | Extend the reaction time and/or increase the reaction temperature. Monitor the reaction progress by TLC until the starting material is consumed. |
| Multiple spots on TLC, indicating side products. | Non-optimal reaction conditions or reactive impurities. | Purify the starting materials before the reaction. Run the reaction under an inert atmosphere (N2 or Ar). Optimize the reaction temperature to minimize side product formation. |
| Product is lost during aqueous workup. | Product has some water solubility or forms an emulsion. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. If an emulsion forms, allow it to stand or add a small amount of a different organic solvent. |
| Low recovery after column chromatography. | Product is strongly adsorbed on the silica gel or the wrong solvent system is used. | Deactivate the silica gel with a small percentage of a polar solvent (e.g., triethylamine in the eluent for basic compounds). Use a more polar eluent system to ensure the product elutes from the column. |
Guide 2: Inconsistent Biological Assay Results
| Symptom | Possible Cause | Suggested Solution |
| Precipitate observed in the assay medium. | Poor solubility of the compound. | Decrease the final concentration of the compound. Increase the concentration of the co-solvent (e.g., DMSO), ensuring it does not exceed a level that affects the assay (typically <0.5%). |
| Activity of the compound decreases over time. | Compound instability in the assay buffer or stock solution. | Prepare fresh stock solutions for each experiment. Protect solutions from light. Assess the stability of the compound in the assay buffer over the time course of the experiment. |
| High background signal or assay interference. | The compound itself is fluorescent or interacts with detection reagents. | Run a control with the compound alone (without the biological target) to measure its intrinsic signal. Choose detection reagents that do not interact with the compound. |
| Results vary between different batches of the compound. | Inconsistent purity of the synthesized compound. | Ensure each batch of the compound is rigorously purified and characterized (e.g., by NMR, mass spectrometry, and HPLC) to confirm its identity and purity before use in biological assays. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 9-anilinoacridines.[1]
Materials:
-
9-aminoacridine
-
1-bromo-2-nitrobenzene
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Base (optional, e.g., K2CO3)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 9-aminoacridine (1 equivalent) in the chosen anhydrous solvent.
-
Add 1-bromo-2-nitrobenzene (1.1 equivalents).
-
If using a base, add potassium carbonate (2 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
-
Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).
Visualizations
References
stabilizing "N-(2-nitrophenyl)acridin-9-amine" in solution for long-term storage
This technical support center provides guidance on the stabilization and long-term storage of "N-(2-nitrophenyl)acridin-9-amine" in solution. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of "this compound" solutions.
Issue 1: My solution of this compound has changed color (e.g., from yellow to brown or colorless).
-
Question: What could be causing the color change in my solution?
-
Answer: A color change often indicates chemical degradation. For "this compound," this could be due to two primary pathways: photodegradation of the acridine ring or reduction of the nitro group. Exposure to light, especially UV, can cause the breakdown of the acridine structure.[1][2] The nitroaromatic group is also susceptible to reduction, which can alter the electronic properties of the molecule and hence its color.[3]
-
Question: How can I prevent this color change?
-
Answer: To minimize degradation, always protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.[4] Store solutions at low temperatures (-20°C or -80°C) and consider purging the vial with an inert gas like argon or nitrogen to prevent oxidative degradation.[5]
Issue 2: I observe precipitation in my this compound solution after storage.
-
Question: Why is my compound precipitating out of solution?
-
Answer: Precipitation upon storage, especially after freeze-thaw cycles, can be due to several factors. The compound may have limited solubility in the chosen solvent at lower temperatures. Alternatively, degradation products may be less soluble than the parent compound, leading to their precipitation. Repeated freeze-thaw cycles can also promote precipitation.
-
Question: What steps can I take to resolve and prevent precipitation?
-
Answer: If precipitation occurs, you can try to redissolve the compound by gentle warming and sonication. To prevent this, ensure you are using a suitable solvent in which the compound has good solubility. For long-term storage, it is advisable to prepare a concentrated stock solution in an appropriate organic solvent like DMSO and store it in aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, make them fresh from the stock solution for each experiment.
Issue 3: I am seeing a loss of biological activity or inconsistent results in my experiments.
-
Question: Could the stability of my this compound solution be affecting my experimental results?
-
Answer: Yes, the degradation of the compound is a likely cause for loss of activity or inconsistent results. Both photodegradation and chemical alteration of the nitro group can lead to the formation of different chemical species that may not have the desired biological effect.
-
Question: How can I confirm if my compound has degraded?
-
Answer: The most reliable way to assess the stability of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of a freshly prepared solution with that of a stored solution, you can detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Below is a troubleshooting workflow to help identify and resolve stability issues:
Caption: Troubleshooting workflow for identifying and resolving instability issues with "this compound" solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
For long-term storage, it is best to prepare a concentrated stock solution in a dry, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO). For aqueous experimental buffers, it is recommended to prepare fresh dilutions from the DMSO stock immediately before use.
Q2: What are the optimal storage conditions for a stock solution of this compound?
To ensure the stability of your stock solution, adhere to the following conditions:
-
Temperature: Store at -20°C or, for longer-term storage, at -80°C.
-
Light: Protect from light at all times by using amber vials or by wrapping clear vials in aluminum foil.
-
Atmosphere: For maximum stability, consider purging the vial with an inert gas such as argon or nitrogen before sealing to minimize oxidation.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the visual signs of degradation I should look for?
The primary visual cues for degradation are a change in the solution's color (typically from yellow to brownish or colorless) and the formation of a precipitate. However, significant degradation can occur without any visible changes.
Q4: What are the likely degradation pathways for this compound?
The two most probable degradation pathways for "this compound" are:
-
Photodegradation: The acridine ring system is known to be light-sensitive.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain biological media.
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways for "this compound".
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Solvent (Stock) | Anhydrous DMSO | Good solubility and generally better stability for many organic compounds. |
| Temperature | -20°C to -80°C | Slows down chemical degradation processes. |
| Light | Protect from light (amber vials) | Prevents photodegradation of the acridine core.[1][2][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation. |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can cause degradation and precipitation. |
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol provides a general method for assessing the stability of "this compound" in a chosen solvent system using High-Performance Liquid Chromatography (HPLC).
1. Objective: To determine the stability of "this compound" in solution under specific storage conditions (e.g., solvent, temperature, light exposure) over time.
2. Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., DMSO, Acetonitrile, Phosphate Buffered Saline)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Amber and clear glass vials
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM in DMSO). This will be your stock solution.
-
-
Preparation of Stability Samples:
-
From the stock solution, prepare several aliquots in separate vials for each condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).
-
For a time-course study, prepare enough vials for each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
HPLC Analysis (Time Point 0):
-
Immediately after preparation, take a "time 0" sample.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Develop a suitable gradient elution method (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to achieve good separation of the parent peak from any potential impurities or degradation products.[1]
-
Record the retention time and the peak area of the parent compound. This will serve as your baseline.
-
-
Storage and Subsequent Analysis:
-
Store the prepared stability samples under the designated conditions.
-
At each scheduled time point, retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Prepare and analyze the sample by HPLC using the same method as for the "time 0" sample.
-
Record the retention times and peak areas of the parent compound and any new peaks that appear.
-
4. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the "time 0" sample using the peak areas.
-
Plot the percentage of the remaining parent compound against time for each storage condition.
-
Identify and quantify any major degradation products by their peak areas.
This protocol will allow you to determine the optimal storage conditions for your specific application and to ensure the integrity of your experimental results.
References
- 1. Separation of Acridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Redox chemistry of the 9-anilinoacridine class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Inhibitory effects of 9-anilinoacridines on Plasmodium falciparum gametocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] New 9-Aminoacridine Derivative: Synthesis, Study and Potential Application as pH Indicator in Organic Solvents | Semantic Scholar [semanticscholar.org]
quenching of 9-aminoacridine fluorescence and how to avoid it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-aminoacridine (9-AA) fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 9-aminoacridine fluorescence quenching?
A1: The fluorescence of 9-aminoacridine can be quenched through several mechanisms:
-
Self-quenching and Excimer Formation: At high concentrations, 9-AA molecules can aggregate, leading to self-quenching. In certain environments, such as within lipid vesicles under a pH gradient, excited 9-AA molecules can form dimers that transition to an "excimer" state. This excimer has a characteristic broad, red-shifted emission (around 560 nm) and a longer fluorescence lifetime (up to 24 ns) compared to the monomer (around 16-17 ns), but the overall fluorescence intensity at the monomer's emission wavelength will decrease.[1]
-
Static Quenching: 9-AA can form a non-fluorescent ground-state complex with certain molecules, known as quenchers. This process is a primary mechanism of quenching and does not affect the fluorescence lifetime of the uncomplexed 9-AA. Examples of static quenchers include substituted uracils.[2]
-
Collisional (Dynamic) Quenching: This occurs when a quencher molecule collides with an excited 9-AA molecule, leading to non-radiative deactivation. This process is dependent on the concentration of the quencher and the viscosity of the medium. An increase in temperature generally leads to a higher rate of collisional quenching.
-
Photoinduced Electron Transfer (PET): Electron transfer can occur between 9-AA and other molecules, leading to quenching. The feasibility of this process can be estimated using the Rehm-Weller equation.[2]
-
Presence of Specific Quenchers: Various molecules can act as quenchers, including purine mononucleotides, some pyrimidines, and certain amino acids like tryptophan.[2][3][4] Molecular oxygen is also a well-known collisional quencher of many fluorophores.
-
pH Effects: The fluorescence of 9-AA is pH-dependent. In environments with a transmembrane pH gradient (acidic inside), 9-AA can accumulate and form quenching excimers.[1] The fluorescence response may also cease at a pH above its pKa of approximately 10.
Q2: How can I avoid or minimize the quenching of 9-aminoacridine fluorescence in my experiments?
A2: To mitigate fluorescence quenching, consider the following strategies:
-
Optimize 9-Aminoacridine Concentration: Use the lowest concentration of 9-AA that provides an adequate signal-to-noise ratio to minimize self-quenching and aggregation.
-
Control the pH of the Medium: Maintain a stable and appropriate pH for your experiment. If using 9-AA as a pH indicator in vesicular systems, be aware of the potential for quenching due to the formation of a pH gradient. This quenching can be reversed by abolishing the electrochemical proton gradient.[1]
-
Choose an Appropriate Solvent: The solvent can influence the fluorescence quantum yield and susceptibility to quenching. Ensure 9-AA is fully solvated and stable in your chosen solvent system.
-
Avoid Known Quenchers: If possible, eliminate or reduce the concentration of known quenchers in your experimental setup. This includes certain buffer components, metal ions, and other organic molecules.
-
Degas Solutions: To reduce quenching by molecular oxygen, especially for measurements requiring high sensitivity or for studying collisional quenching, consider degassing your solutions.
-
Control Temperature: For collisional quenching, lower temperatures can reduce the quenching efficiency by decreasing the diffusion rate of the quencher.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreasing fluorescence signal over time. | Photobleaching: Prolonged exposure to the excitation light source can lead to irreversible photodegradation of 9-aminoacridine. | - Reduce the intensity and/or duration of the excitation light. - Use a neutral density filter to attenuate the excitation source. - Incorporate an anti-fade reagent in your sample if compatible. - Prepare fresh samples and minimize the time they are exposed to light before measurement. |
| Collisional Quenching: Presence of a quencher that deactivates the excited state upon collision. | - Identify and remove the potential quencher from the solution. - Decrease the temperature to reduce the rate of diffusion and collision. - Measure the fluorescence lifetime; a decrease in lifetime with increasing quencher concentration is indicative of dynamic quenching. | |
| A red-shift is observed in the emission spectrum. | Excimer Formation: In specific environments like lipid membranes with a pH gradient, 9-AA can form excimers, which have a longer emission wavelength (around 560 nm).[1] | - This may be an intended observation if you are studying membrane potentials. - To reverse this, you can try to dissipate the transmembrane pH gradient.[1] - Reduce the concentration of 9-aminoacridine to decrease the likelihood of dimer formation. |
| The fluorescence signal is lower than expected. | Static Quenching: Formation of a non-fluorescent complex between 9-AA and another molecule in your sample. | - Identify and remove the potential static quencher. - Perform a Stern-Volmer analysis. For static quenching, the ratio of unquenched to quenched fluorescence intensity will be linearly dependent on the quencher concentration, but the fluorescence lifetime will remain unchanged. - Check the absorbance spectrum of your sample; the formation of a ground-state complex may lead to changes in the absorbance spectrum. |
| Incorrect pH: The fluorescence of 9-aminoacridine is sensitive to pH. | - Measure and adjust the pH of your sample to be within the optimal range for 9-AA fluorescence (typically avoiding highly basic conditions above its pKa). | |
| High Concentration (Self-Quenching): At high concentrations, 9-AA can quench its own fluorescence. | - Dilute your sample to a lower concentration. |
Quantitative Data
Table 1: Photophysical Properties of 9-Aminoacridine
| Property | Value | Conditions | Reference |
| Fluorescence Lifetime (Monomer) | ~16-17 ns | Phosphate Buffered Saline (PBS) | [1] |
| Fluorescence Lifetime (Excimer) | Up to 24 ns | In lipid vesicles with a transmembrane pH gradient | [1] |
| Quantum Yield | 0.95 ± 0.02 | Water | [3] |
Experimental Protocols
Protocol 1: Preparation of 9-Aminoacridine Stock Solution to Minimize Self-Quenching
-
Materials: 9-aminoacridine hydrochloride, high-purity solvent (e.g., ethanol, DMSO, or ultrapure water).
-
Procedure:
-
Weigh out a small amount of 9-aminoacridine hydrochloride.
-
Dissolve in a small volume of the chosen solvent to create a concentrated stock solution (e.g., 1-10 mM). Sonication may be used to aid dissolution.
-
Store the stock solution in a dark, airtight container at 4°C to prevent degradation.
-
For experiments, prepare working solutions by diluting the stock solution to the desired final concentration (typically in the low micromolar to nanomolar range) using the experimental buffer or solvent.
-
Always prepare fresh working solutions daily and protect them from light.
-
Protocol 2: General Procedure for Fluorescence Measurement and Quenching Analysis
-
Instrumentation: A calibrated spectrofluorometer.
-
Procedure:
-
Prepare a series of solutions containing a fixed concentration of 9-aminoacridine and varying concentrations of the potential quencher in the appropriate buffer or solvent.
-
Include a control sample containing only 9-aminoacridine.
-
Transfer the solutions to a suitable cuvette (e.g., a 1 cm path length quartz cuvette).
-
Set the excitation wavelength (typically around 400-420 nm for the protonated form) and record the emission spectrum (typically from 430 nm to 600 nm).
-
Record the fluorescence intensity at the emission maximum for each sample.
-
Data Analysis (Stern-Volmer Analysis):
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the fluorescence intensity in the presence of the quencher (I) against the quencher concentration ([Q]).
-
The relationship is described by the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.
-
A linear plot suggests that a single type of quenching (either static or dynamic) is occurring.
-
-
Visualizations
Caption: Mechanisms of 9-aminoacridine fluorescence quenching.
Caption: Workflow for avoiding 9-aminoacridine fluorescence quenching.
References
- 1. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigation on the fluorescence quenching of 9-aminoacridine by certain pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 9-Aminoacridine peptide derivatives as versatile reporter systems for use in fluorescence lifetime assays - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. physicsopenlab.org [physicsopenlab.org]
Technical Support Center: Optimizing Fluorescence Microscopy for N-(2-nitrophenyl)acridin-9-amine Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fluorescence microscopy settings for imaging "N-(2-nitrophenyl)acridin-9-amine".
FAQs: Quick Answers to Common Questions
Q1: What are the expected spectral properties of this compound?
A1: While specific experimental data for this compound is not extensively published, we can infer its likely properties based on the well-characterized acridine scaffold. Acridine derivatives are known for their fluorescent properties, and substitutions on the acridine ring can modulate their excitation and emission spectra.[1][2] For instance, the parent compound, 9-aminoacridine, is a known fluorescent dye.[3] Acridine orange, another derivative, exhibits excitation and emission maxima that are dependent on its binding to DNA or RNA, typically excited by blue light (around 460-500 nm) and emitting in the green to red range (around 520-650 nm).[4] The presence of the 2-nitrophenyl group on this compound will likely influence its specific spectral characteristics. Therefore, empirical determination of the optimal excitation and emission wavelengths is crucial.
Q2: How can I determine the optimal excitation and emission wavelengths for this novel compound?
A2: The most direct method is to use a spectrofluorometer to measure the excitation and emission spectra of this compound in a relevant buffer or solvent system. If a spectrofluorometer is unavailable, you can empirically test a range of standard laser lines and filter sets on your fluorescence microscope. Start with common laser lines in the blue and green range (e.g., 405 nm, 488 nm, 514 nm) and observe the emission intensity with corresponding standard filter sets (e.g., DAPI, FITC, TRITC channels).
Q3: What are the primary challenges I might face when imaging with this compound?
A3: Common challenges associated with imaging novel small molecule fluorophores like this compound include:
-
Low Signal-to-Noise Ratio (SNR): The signal from the probe may be weak compared to the background noise.[5][6][7]
-
Photobleaching: The fluorescence intensity may decrease over time upon exposure to excitation light.[8][9][10]
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, contributing to background signal.[11][12]
-
Non-specific Staining: The probe may bind to cellular components other than the intended target, leading to high background.[12]
-
Spectral Overlap: If performing multi-color imaging, the emission spectrum of this compound may overlap with that of other fluorophores.[11][12]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during fluorescence microscopy with this compound.
Problem 1: Weak or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Excitation/Emission Settings | Empirically determine the optimal settings by testing a range of available laser lines and emission filters. If possible, measure the spectra using a spectrofluorometer. |
| Low Probe Concentration | Increase the concentration of this compound in a stepwise manner. Be mindful that excessively high concentrations can lead to aggregation and quenching. |
| Photobleaching | Reduce the excitation laser power and/or the exposure time. Use an anti-fade mounting medium. Acquire images in a single, rapid session.[13] |
| Incompatible Buffer/Mounting Medium | Ensure the pH and ionic strength of your buffer and mounting medium are compatible with the fluorophore. Some fluorophores are sensitive to their chemical environment. |
| Low Quantum Yield | The intrinsic brightness of the fluorophore may be low. Increase the gain or use a more sensitive detector. Consider signal amplification techniques if applicable.[14] |
Problem 2: High Background Noise
Possible Causes & Solutions
| Cause | Recommended Action |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different excitation wavelength or spectral unmixing techniques.[11][12] You can also try pre-photobleaching the sample before adding the probe. |
| Non-specific Staining | Optimize the staining protocol by reducing the probe concentration and/or incubation time. Increase the number and duration of wash steps after staining.[12] |
| Out-of-Focus Light (Widefield Microscopy) | If using a widefield microscope, consider using a deconvolution algorithm to remove out-of-focus blur. For thick samples, a confocal microscope is recommended. |
| Detector Noise | Cool the camera if possible. Increase the exposure time to improve the signal-to-noise ratio, but balance this with the risk of photobleaching.[5] |
Problem 3: Rapid Photobleaching
Possible Causes & Solutions
| Cause | Recommended Action |
| High Excitation Intensity | Reduce the laser power to the lowest level that provides an acceptable signal. Use a neutral density filter if necessary.[7] |
| Long Exposure Times | Minimize the duration of exposure to the excitation light. Use the fastest possible exposure time that still yields a good signal. |
| Oxygen-Mediated Photodamage | Use a commercially available anti-fade mounting medium that contains oxygen scavengers.[13] |
| Repetitive Imaging of the Same Area | Limit the number of exposures on the same field of view. If a time-lapse experiment is necessary, use the lowest possible frame rate and excitation intensity. |
Experimental Protocols
Protocol 1: Determining Optimal Staining Concentration
-
Cell Seeding: Plate cells on a suitable imaging dish or slide at a density that will result in 50-70% confluency at the time of staining.
-
Prepare Probe Dilutions: Prepare a series of dilutions of this compound in your imaging buffer (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Staining: Remove the culture medium and wash the cells once with imaging buffer. Add the different concentrations of the staining solution to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Washing: Remove the staining solution and wash the cells 2-3 times with fresh imaging buffer.
-
Imaging: Image the cells using a consistent set of microscope settings (laser power, exposure time, gain) for all concentrations.
-
Analysis: Compare the signal intensity and the background fluorescence across the different concentrations to determine the optimal staining concentration that provides the best signal-to-noise ratio.
Protocol 2: Assessing Photostability
-
Sample Preparation: Prepare a slide with cells stained with the optimal concentration of this compound and mounted in an anti-fade medium.
-
Initial Imaging: Select a field of view and acquire an initial image using your standard imaging settings.
-
Time-Lapse Acquisition: Continuously acquire images of the same field of view at set intervals (e.g., every 10 seconds) for an extended period (e.g., 5 minutes) without changing the focus or imaging settings.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) in the images over time. Plot the normalized fluorescence intensity against time to generate a photobleaching curve. This will quantify the rate of photobleaching under your specific imaging conditions.
Visualizing Workflows and Concepts
Caption: A flowchart for troubleshooting common fluorescence microscopy issues.
Caption: Factors influencing the signal-to-noise ratio in fluorescence imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Selected aminoacridines as fluorescent probes in cytochemistry in general and in the detection of cancer cells in particular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. Signal-to-Noise Considerations [evidentscientific.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. biotium.com [biotium.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of N-(2-nitrophenyl)acridin-9-amine and Doxorubicin in Lung Cancer Cells: A Data-Driven Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the chemotherapeutic agent Doxorubicin and the acridine derivative N-(2-nitrophenyl)acridin-9-amine in the context of lung cancer cell models. Due to a lack of specific published data on the direct effects of this compound on lung cancer cells, a direct experimental comparison is not currently feasible. This guide therefore presents a comprehensive summary of the available data for Doxorubicin and contextualizes the potential activity of this compound by examining related 9-aminoacridine compounds.
Doxorubicin: An Established Anthracycline Antibiotic
Doxorubicin is a widely utilized chemotherapeutic drug for various cancers, including lung cancer. Its mechanism of action is multifaceted, primarily involving the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to cell cycle arrest and apoptosis.
Quantitative Performance Data
The following tables summarize the cytotoxic activity, and effects on the cell cycle and apoptosis of Doxorubicin in common lung cancer cell lines.
Table 1: Cytotoxic Activity of Doxorubicin in Lung Cancer Cell Lines
| Cell Line | IC50 Value | Exposure Time | Assay |
| A549 | 86.34 nM | 24 h | MTT Assay |
| A549 | 17.83 nM | 48 h | MTT Assay |
| A549 | 8.64 nM | 72 h | MTT Assay |
| H1299 | 93.86 nM | 24 h | MTT Assay |
| H1299 | 43.28 nM | 48 h | MTT Assay |
| H1299 | 37.12 nM | 72 h | MTT Assay |
| A549 | > 20 µM | 24 h | MTT Assay[1][2] |
| A549 | 1.50 µM | 48 h | Not Specified[3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effects of Doxorubicin on Cell Cycle and Apoptosis in Lung Cancer Cells
| Cell Line | Concentration | Effect |
| A549 | 10 nM | 81% of cell population in G1 phase |
| H1299 | 25 nM | 20% of cell population in G2/M phase |
Experimental Protocols
Cell Viability (MTT) Assay:
-
Lung cancer cells (e.g., A549, H1299) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of Doxorubicin for specified durations (e.g., 24, 48, 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Cell Cycle Analysis (Flow Cytometry):
-
Lung cancer cells are treated with Doxorubicin for a specified time.
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Visualizing Doxorubicin's Mechanism of Action
Caption: Doxorubicin's primary mechanisms of action in cancer cells.
This compound: An Investigational Acridine Derivative
Despite a thorough review of the scientific literature, no specific experimental data was found detailing the cytotoxic activity, effects on the cell cycle, or induction of apoptosis of this compound in lung cancer cell lines. Therefore, a direct comparison with Doxorubicin based on experimental evidence is not possible at this time.
The Broader Context: 9-Aminoacridine Derivatives in Lung Cancer Research
To provide some insight into the potential activity of this compound, this section summarizes the findings for other 9-aminoacridine derivatives that have been studied in lung cancer cells. It is important to note that these are different compounds, and their activities may not be representative of this compound.
Acridine derivatives are known to act as DNA intercalators and can inhibit topoisomerase II, leading to cell cycle arrest and apoptosis. Some studies have reported the anti-cancer effects of novel 9-aminoacridine derivatives in the A549 lung cancer cell line.
Table 3: Cytotoxic Activity of Selected 9-Aminoacridine Derivatives in A549 Lung Cancer Cells
| Compound | IC50 / CTC50 Value | Assay | Reference |
| 9-acridinyl amino acid derivative 8 | ~ 6 µM | MTT Assay | --INVALID-LINK-- |
| 9-acridinyl amino acid derivative 9 | ~ 6 µM | MTT Assay | --INVALID-LINK-- |
| Compound 9 (a 9-aminoacridine derivative) | 18.75 µg/ml | MTT Assay | --INVALID-LINK-- |
CTC50 (Concentration that causes 50% cell toxicity)
One study found that certain 9-acridinyl amino acid derivatives caused a G2/M block in the cell cycle and inhibited topoisomerase II.[4] Another study reported that their synthesized 9-aminoacridine derivatives are known to be DNA intercalators that can lead to cell cycle arrest and apoptosis.
General Experimental Workflow for Drug Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Lysosomal Probes: Evaluating "N-(2-nitrophenyl)acridin-9-amine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel lysosomal probe, "N-(2-nitrophenyl)acridin-9-amine," against two widely used commercial alternatives: LysoTracker Red DND-99 and LysoSensor Green DND-189. Due to the limited availability of direct experimental data for "this compound," its properties are inferred from the known characteristics of the 9-aminoacridine core and the influence of nitro-substituents on aromatic compounds. This document aims to provide a valuable resource for researchers seeking to understand the potential of this new probe in lysosomal research.
Mechanism of Action: Targeting the Acidic Organelle
All three probes operate on a similar principle: they are weak bases that can freely permeate the cell membrane in their neutral state. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), they become protonated. This protonation traps the probes within the lysosome, leading to their accumulation and allowing for fluorescent visualization.
Below is a diagram illustrating the general mechanism of lysosomal probes.
Caption: General mechanism of lysosomal probe accumulation.
Comparative Performance Data
The following table summarizes the key performance characteristics of "this compound" and the two commercial probes. The data for "this compound" are estimations based on related compounds and require experimental validation.
| Feature | This compound (Estimated) | LysoTracker Red DND-99 | LysoSensor Green DND-189 |
| Excitation Max (nm) | ~400-420 | 577 | 443 |
| Emission Max (nm) | ~480-520 | 590 | 505 |
| Quantum Yield | Low | High | High |
| pKa | ~5.0-6.0 | Not reported | ~5.2 |
| Photostability | Moderate | High | Moderate |
| Cytotoxicity | Potentially High | Low at working concentrations | Low at working concentrations |
| Fixability | Unknown | Yes (Formaldehyde) | No |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols can be adapted to evaluate "this compound."
Lysosomal Staining Protocol
This protocol is a general guideline for staining live cells with lysosomotropic probes.
Caption: Experimental workflow for lysosomal staining.
Procedure:
-
Seed cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture overnight.
-
Prepare a working solution of the lysosomal probe in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 50 to 100 nM.
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or complete medium.
-
Add fresh pre-warmed medium to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol assesses the potential toxicity of the probe to cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the probe (e.g., 0.1 to 100 µM) for 24 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Photostability Assay Protocol
This protocol evaluates the resistance of the fluorescent probe to photobleaching.
Procedure:
-
Prepare a solution of the probe in PBS at a concentration suitable for imaging.
-
Mount a drop of the solution on a microscope slide and cover with a coverslip.
-
Expose a defined region of the sample to continuous excitation light using the fluorescence microscope.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
Measure the fluorescence intensity of the exposed region in each image.
-
Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate.
Discussion and Conclusion
"this compound" : Based on its 9-aminoacridine core, this probe is expected to accumulate in lysosomes. The presence of a nitro group on the phenyl ring is a significant concern. Nitroaromatic compounds are well-known to be fluorescence quenchers, which would likely result in a low quantum yield and dim fluorescence, a major disadvantage for a fluorescent probe. Furthermore, nitro-substituted acridines have been investigated for their cytotoxic properties, raising concerns about the probe's suitability for live-cell imaging.
LysoTracker Red DND-99 : This is a well-validated and widely used lysosomal probe. It exhibits bright red fluorescence, high photostability, and low cytotoxicity at working concentrations. Its key advantage is its ability to be retained in cells after formaldehyde fixation, allowing for colocalization studies with other cellular markers.
LysoSensor Green DND-189 : This probe is designed to be pH-sensitive, with its fluorescence intensity increasing in acidic environments. This property makes it particularly useful for studying lysosomal pH dynamics and acidification processes. However, it is generally less photostable than LysoTracker Red and is not fixable.
Recommendation : While "this compound" may localize to lysosomes, its potential for fluorescence quenching and cytotoxicity makes it a less desirable candidate compared to established probes like LysoTracker Red DND-99 and LysoSensor Green DND-189. Researchers should prioritize probes with high quantum yields, good photostability, and low cellular toxicity for reliable and reproducible results in lysosomal research. Extensive experimental validation of "this compound" is necessary to determine its actual performance and utility as a lysosomal probe.
Unveiling the DNA Grip: A Comparative Analysis of 9-Aminoacridine Derivatives' Binding Affinity
A deep dive into the DNA binding characteristics of 9-aminoacridine derivatives reveals a class of compounds with significant potential in anticancer therapy. Their planar aromatic structure allows them to intercalate between the base pairs of DNA, a mechanism central to their cytotoxic effects. This guide provides a comparative analysis of the DNA binding affinity of various 9-aminoacridine derivatives, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in this critical area of study.
The interaction of small molecules with DNA is a cornerstone of modern pharmacology, particularly in the development of novel chemotherapeutic agents. Among these, 9-aminoacridine and its derivatives have long been recognized for their potent biological activities, primarily attributed to their ability to bind to DNA and disrupt cellular processes. The strength of this binding, or affinity, is a key determinant of their efficacy and selectivity. This guide synthesizes available data to offer a comparative perspective on the DNA binding affinities of a selection of these compounds.
Quantitative Comparison of DNA Binding Affinity
The DNA binding affinity of 9-aminoacridine derivatives is typically quantified by the binding constant (Kₐ), where a higher value indicates a stronger interaction. The following table summarizes the binding constants for several 9-aminoacridine derivatives as determined by various biophysical techniques. It is important to note that direct comparison of binding constants across different studies should be approached with caution due to variations in experimental conditions such as buffer composition, ionic strength, and temperature.
| Compound | Derivative | DNA Type | Method | Binding Constant (Kₐ) (M⁻¹) | Reference |
| 1 | 9-Aminoacridine | Calf Thymus DNA | UV-Vis Spectroscopy | 1.5 x 10⁵ | [1] |
| 2 | Amsacrine (m-AMSA) | Calf Thymus DNA | Fluorescence Spectroscopy | 2.1 x 10⁶ | |
| 3 | Quinacrine | Calf Thymus DNA | Fluorescence Spectroscopy | 5.8 x 10⁵ | |
| 4 | 9-Anilinoacridine | Calf Thymus DNA | Not Specified | Varies with substitution | [2] |
| 5 | C-1311 (Symadex) | Not Specified | Not Specified | High Affinity | |
| 6 | DACA (N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide) | Calf Thymus DNA | Not Specified | High Affinity |
Experimental Protocols for Determining DNA Binding Affinity
The determination of DNA binding affinity for 9-aminoacridine derivatives relies on a variety of biophysical techniques. Below are detailed methodologies for two commonly employed assays.
UV-Visible Spectroscopy Titration
This method is based on the changes in the absorption spectrum of the 9-aminoacridine derivative upon binding to DNA.
-
Preparation of Solutions:
-
Prepare a stock solution of the 9-aminoacridine derivative in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer. The concentration of DNA is typically determined spectrophotometrically by measuring the absorbance at 260 nm.
-
-
Titration:
-
Place a fixed concentration of the 9-aminoacridine derivative in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of the DNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorbance at the wavelength of maximum absorption (λₘₐₓ) of the derivative. Intercalation typically results in hypochromism (decrease in absorbance) and a bathochromic shift (red shift) of the λₘₐₓ.[3][4]
-
The binding constant (Kₐ) can be calculated by fitting the absorbance data to the Scatchard equation or by using non-linear fitting algorithms based on a 1:1 binding model.[5]
-
Fluorescence Spectroscopy Titration
This technique leverages the changes in the fluorescence properties of the 9-aminoacridine derivative upon DNA binding. Many 9-aminoacridine derivatives are intrinsically fluorescent.
-
Preparation of Solutions:
-
Prepare solutions of the 9-aminoacridine derivative and DNA in a suitable buffer, similar to the UV-Vis titration method.
-
-
Titration:
-
Place a fixed concentration of the fluorescent 9-aminoacridine derivative in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum by exciting at an appropriate wavelength.
-
Add increasing concentrations of DNA to the cuvette.
-
After each addition and equilibration, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Observe the changes in fluorescence intensity. Binding to DNA can either quench or enhance the fluorescence of the derivative.[6]
-
The binding constant (Kₐ) can be determined by analyzing the fluorescence titration data using various binding models, such as the Stern-Volmer equation for quenching data or by direct fitting to a binding isotherm.
-
Fluorescent Intercalator Displacement (FID) Assay
The FID assay is a high-throughput method for determining DNA binding affinity and selectivity.[2][7]
-
Principle: A fluorescent dye that intercalates into DNA, such as ethidium bromide (EtBr) or thiazole orange, is used as a probe. When a 9-aminoacridine derivative binds to DNA, it displaces the fluorescent probe, leading to a decrease in fluorescence intensity.[8]
-
Procedure:
-
A solution containing DNA and the fluorescent intercalator is prepared.
-
The 9-aminoacridine derivative is titrated into this solution.
-
The fluorescence intensity is measured after each addition.
-
-
Data Analysis:
-
The decrease in fluorescence is proportional to the amount of the derivative bound to DNA.
-
The binding affinity can be calculated by analyzing the displacement curve.
-
Signaling Pathways and Experimental Workflows
The anticancer activity of 9-aminoacridine derivatives is not solely due to DNA intercalation but also involves the modulation of key cellular signaling pathways.[3][9][10] Furthermore, the experimental workflow for assessing DNA binding is a systematic process.
Figure 1. A generalized experimental workflow for determining the DNA binding affinity of 9-aminoacridine derivatives using spectroscopic titration methods.
The anticancer effects of 9-aminoacridine derivatives are often linked to their ability to influence critical signaling pathways that control cell survival, proliferation, and apoptosis.
Figure 2. A simplified diagram illustrating the modulation of key anticancer signaling pathways by 9-aminoacridine derivatives.
References
- 1. The binding of 9-aminoacridine to calf thymus DNA in aqueous solution. Electronic spectral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nanosecond fluorescence decay studies of the deoxyribonucleic acid-9-aminoacridine and deoxyribonucleic acid-9-amino-10-methylacridinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dudhnoicollege.digitallibrary.co.in [dudhnoicollege.digitallibrary.co.in]
Assessing the Specificity of N-(2-nitrophenyl)acridin-9-amine for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cancer cell specificity of "N-(2-nitrophenyl)acridin-9-amine," a derivative of the 9-aminoacridine scaffold. Due to the limited direct experimental data on this specific compound, this guide draws upon the broader knowledge of 9-aminoacridine derivatives to infer its likely mechanisms and compares it with other well-characterized anticancer agents and fluorescent probes.
Introduction to 9-Aminoacridine Derivatives in Cancer Research
9-Aminoacridine and its derivatives are a class of heterocyclic compounds that have long been investigated for their therapeutic potential, particularly in oncology.[1][2] Their planar tricyclic ring structure allows them to intercalate into DNA, a primary mechanism of their anticancer activity.[3] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4] Furthermore, some derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes.[5]
"this compound" belongs to this family, and its biological activity is likely influenced by the addition of the 2-nitrophenyl group at the 9-amino position. This substitution can affect the compound's electronic properties, lipophilicity, and steric hindrance, thereby modulating its interaction with biological targets and potentially its specificity for cancer cells.
Comparative Cytotoxicity and Specificity
| Compound/Agent | Cancer Cell Line(s) | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Compound 9 (a 9-aminoacridine derivative) | HeLa (Cervical), A-549 (Lung) | 13.75, 18.75 | - | - | - | [4] |
| Compound 7 (a 9-aminoacridine derivative) | HeLa (Cervical), A-549 (Lung) | 31.25, 36.25 | - | - | - | [4] |
| Amsacrine (m-AMSA) | K562 (Leukemia), A549 (Lung) | <20 | MRC5 (Normal Lung Fibroblast) | >20 (less toxic) | >1 | [5] |
| Compounds 8 & 9 (9-acridinyl amino acid derivatives) | A549 (Lung) | ≈ 6 | MRC5 (Normal Lung Fibroblast) | Higher than cancer cells | >1 | [5] |
| Quinacrine | Various | Varies | - | - | - | [6] |
| Doxorubicin | Various | Varies | Various | Varies | Generally low | [7] |
Note: The table above showcases the cytotoxic potential of various 9-aminoacridine derivatives against different cancer cell lines. A higher selectivity index (IC50 in normal cells / IC50 in cancer cells) indicates a greater specificity for cancer cells. While some derivatives show promising activity, a comprehensive assessment of "this compound" would require direct experimental evaluation.
Potential Mechanisms of Action and Relevant Signaling Pathways
The anticancer effects of 9-aminoacridine derivatives are often multifactorial. The primary proposed mechanisms include:
-
DNA Intercalation: The planar acridine core inserts between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: These compounds can stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately cell death.
-
Induction of Apoptosis: By causing DNA damage and cellular stress, 9-aminoacridines can trigger programmed cell death through various signaling pathways.
-
Modulation of Signaling Pathways: Some derivatives have been shown to affect key cancer-related pathways such as NF-κB and p53.[8]
Below is a generalized diagram illustrating the potential signaling pathways affected by 9-aminoacridine derivatives.
Caption: Potential mechanisms of action for 9-aminoacridine derivatives.
Experimental Protocols for Assessment
To rigorously assess the cancer cell specificity of "this compound," a series of well-defined experimental protocols should be employed.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) and a normal cell line (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of "this compound" and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Topoisomerase II Inhibition Assay
This assay determines if the compound inhibits the catalytic activity of topoisomerase II.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and various concentrations of the test compound in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed and nicked DNA compared to the control.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the general workflow for assessing a novel anticancer compound and the logical framework for comparing its specificity.
Caption: General experimental workflow for assessing a novel compound.
Caption: Logical framework for comparative assessment.
Alternative and Complementary Approaches
Beyond direct cytotoxicity, the fluorescent properties of acridine derivatives are of significant interest.[1] "this compound" may possess intrinsic fluorescence that could be exploited for cellular imaging.
Alternative Agents for Comparison:
-
Other 9-Aminoacridine Derivatives: Compounds like Amsacrine and Quinacrine serve as important benchmarks due to their well-documented anticancer activities.[5][6]
-
Standard Chemotherapeutic Agents: Doxorubicin, a widely used anticancer drug, also functions as a DNA intercalator and topoisomerase II inhibitor, providing a relevant point of comparison.
-
Fluorescent Probes: Acridine Orange is a well-known fluorescent dye that intercalates into DNA and can be used to visualize the nucleus and acidic vesicles in cells. Comparing the photophysical properties and cellular localization of "this compound" with Acridine Orange could reveal its potential as a specific cancer cell imaging agent.
Conclusion and Future Directions
While "this compound" holds theoretical promise as a cancer-specific agent based on the known activities of the 9-aminoacridine scaffold, a definitive assessment of its specificity requires direct and rigorous experimental investigation. The protocols and comparative framework outlined in this guide provide a roadmap for such an evaluation. Future studies should focus on obtaining quantitative data on its cytotoxicity against a panel of cancer and normal cell lines to determine its selectivity index. Furthermore, elucidating its precise mechanism of action and exploring its potential as a fluorescent probe for cancer cell imaging will be crucial in determining its ultimate utility in oncology research and drug development.
References
- 1. Selected aminoacridines as fluorescent probes in cytochemistry in general and in the detection of cancer cells in particular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Potential: A Comparative Analysis of Acridine Derivatives
A guide for researchers, scientists, and drug development professionals on the in vivo validation of acridine-based anticancer compounds, with a focus on structural analogs of N-(2-nitrophenyl)acridin-9-amine.
While specific in vivo validation data for this compound is not currently available in published literature, a significant body of research on structurally similar acridine derivatives provides a strong foundation for understanding its potential anticancer activity. This guide compares the in vivo performance of representative nitroacridine and phenylacridine derivatives against standard chemotherapeutic agents, offering insights into their therapeutic promise.
Comparative Efficacy of Acridine Derivatives and Standard Chemotherapies
The following table summarizes the in vivo anticancer activity of key acridine derivatives in comparison to standard-of-care chemotherapy in relevant cancer models.
| Compound/Regimen | Cancer Model | Animal Model | Dosage | Key Findings |
| C-1748 (1-Nitroacridine derivative) | Prostate Cancer (LnCaP Xenograft) | Nude Mice | 0.8 mg/kg and 1 mg/kg (intraperitoneally) | 80-90% inhibition of tumor growth with minimal toxicity.[1] |
| 9-Phenylacridine (ACPH) | Melanoma (A375) | Mice | Not specified | Led to regression of tumor volume.[2] |
| ACS-AZ (9-Aminoacridine derivative) | Ehrlich Ascites Carcinoma | Mice | 25 and 50 mg/kg (intraperitoneally) | Significant reduction in tumor volume and cell viability.[3] |
| Paclitaxel | Lewis Lung Carcinoma | C57BL/6 Mice | 30 mg/kg (intraperitoneally, twice a week) | Significant inhibition of tumor growth.[4] |
| Cisplatin | Lewis Lung Carcinoma | C57BL/6 Mice | 4 mg/kg (intraperitoneally, twice a week) | Significant inhibition of tumor growth.[4] |
| FOLFOX (5-FU, Leucovorin, Oxaliplatin) | Colorectal Cancer | Not specified | Standard clinical protocol | A standard combination therapy for colorectal cancer.[5] |
| FOLFIRI (5-FU, Leucovorin, Irinotecan) | Colorectal Cancer | Not specified | Standard clinical protocol | A standard combination therapy for colorectal cancer.[5] |
Postulated Mechanism of Action for Acridine Derivatives
Acridine derivatives primarily exert their anticancer effects through their planar aromatic structure, which allows them to intercalate into the DNA of cancer cells.[6][7][8] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Additionally, many acridine derivatives are potent inhibitors of topoisomerase I and II, enzymes crucial for resolving DNA supercoiling during replication.[9][10] The presence of a nitro group, as in the case of this compound, may enhance this activity.
References
- 1. Pre-Clinical Evaluation of 1-Nitroacridine Derived Chemotherapeutic Agent that has Preferential Cytotoxic Activity Towards Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 6. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interest of Acridine Derivatives in the Anticancer Chemotherapy - ProQuest [proquest.com]
A Comparative Guide to the Photostability of N-(2-nitrophenyl)acridin-9-amine and Other Fluorescent Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the photostability of the chosen fluorophore is a critical parameter that directly impacts the quality and reliability of experimental data. This guide provides a comparative analysis of the photostability of "N-(2-nitrophenyl)acridin-9-amine" and a selection of commonly used fluorescent dyes. Due to the limited direct experimental data on the photostability of this compound, this comparison includes data for the parent compound, 9-aminoacridine, to provide a relevant benchmark.
Quantitative Photostability and Photophysical Data
The following table summarizes key photophysical parameters for this compound and other fluorescent dyes. The photobleaching quantum yield (Φ_b_) is a measure of the dye's susceptibility to photodegradation, with lower values indicating higher photostability. The fluorescence quantum yield (Φ_f_) represents the efficiency of the fluorescence process.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ_f_) | Photobleaching Quantum Yield (Φ_b_) x 10⁻⁶ | Solvent/Conditions |
| 9-Aminoacridine Derivative¹ | 405 | - | 0.95 ± 0.02[1] | Not Reported | Water |
| Rhodamine 6G | 528 | 551 | 0.95[2] | 3.8[2] | Water |
| Rhodamine 123 | 505 | 525 | 0.90 | 0.7[2] | Water |
| Tetramethylrhodamine | 555 | 580 | 0.65 | 0.7[2] | Water |
| Coumarin 1 | 373 | 450 | 0.73 | 1100[2] | Water |
| Coumarin 102 | 400 | 475 | 0.76 | 1800[2] | Water |
| Coumarin 120 | 350 | 440 | 0.59 | 2800[2] | Water |
| Fluorescein (FITC) | 495 | 519 | 0.92[3] | Prone to photobleaching | Aqueous buffer |
| Cyanine 5 (Cy5) | 649 | 670 | ~0.2-0.3 | Varies with conditions | Aqueous buffer |
| Alexa Fluor 488 | 495 | 519 | 0.92[4] | More photostable than FITC[5] | Aqueous buffer |
¹Data for a 3-(9-aminoacridin-2-yl) propionic acid derivative is used as a proxy for this compound due to the lack of specific data for the latter.
Experimental Protocols
Measurement of Photobleaching Quantum Yield (Φ_b_)
This protocol describes a general method for determining the photobleaching quantum yield of a fluorescent dye in solution by monitoring the decrease in fluorescence intensity over time.
Materials:
-
Fluorometer or a custom-built setup with a stable light source (e.g., laser or xenon lamp) and a sensitive detector (e.g., photomultiplier tube or CCD camera).
-
Quartz cuvette (1 cm path length).
-
Solution of the fluorescent dye of interest in a suitable solvent.
-
Actinometer solution with a known quantum yield for calibration of the light source intensity (e.g., ferrioxalate).
-
Stir bar and magnetic stirrer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent dye in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Light Source Calibration: Calibrate the photon flux of the excitation light source using a chemical actinometer.
-
Irradiation and Data Acquisition:
-
Place the dye solution in the quartz cuvette and add a small stir bar.
-
Continuously illuminate the solution with the calibrated light source while stirring to ensure homogeneity.
-
Monitor the fluorescence intensity (F) at the emission maximum as a function of time (t). Record data until the fluorescence has significantly decreased (e.g., by 50% or more).
-
-
Data Analysis:
-
The photobleaching process can often be modeled by first-order kinetics. The fluorescence decay can be fitted to the following equation: F(t) = F₀ * e^(-k_b_ * t) where F(t) is the fluorescence intensity at time t, F₀ is the initial fluorescence intensity, and k_b_ is the photobleaching rate constant.
-
The photobleaching quantum yield (Φ_b_) can then be calculated using the following formula[2]: Φ_b_ = k_b_ / (σ * I) where σ is the absorption cross-section of the dye at the excitation wavelength and I is the photon flux of the excitation light.
-
Time-Lapse Microscopy for Photostability Assessment
This protocol outlines a method to compare the photostability of different fluorescent dyes in a cellular context using time-lapse confocal microscopy.
Materials:
-
Confocal laser scanning microscope equipped with appropriate lasers and detectors for the dyes being tested.
-
Live-cell imaging chamber or multi-well plate suitable for microscopy.
-
Cells expressing or labeled with the fluorescent dyes of interest.
-
Appropriate cell culture medium for live-cell imaging.
Procedure:
-
Cell Preparation: Plate the cells in the imaging chamber and allow them to adhere. Label the cells with the different fluorescent dyes according to the specific staining protocols.
-
Microscope Setup:
-
Turn on the microscope and allow the laser to warm up for stable output.
-
Select the appropriate laser line and set the laser power to a level that provides a good signal-to-noise ratio without causing immediate photobleaching. Use the same laser power for all dyes being compared.
-
Set the detector gain and offset to optimize the dynamic range of the signal.
-
Define the imaging parameters, including image size, pixel dwell time, and Z-stack settings (if applicable).
-
-
Time-Lapse Imaging:
-
Locate a field of view with cells expressing the fluorescent dye.
-
Set up a time-lapse acquisition sequence. The interval between images and the total duration of the experiment will depend on the photobleaching rate of the dyes.
-
Start the time-lapse acquisition and record a series of images over time.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells or regions of interest at each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region without cells.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Photostability Comparison
The following diagram illustrates the general workflow for comparing the photostability of different fluorescent dyes.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
Activity of N-(2-nitrophenyl)acridin-9-amine in Diverse Cell Lines: A Comparative Analysis
A comprehensive review of available data on the biological activity of N-(2-nitrophenyl)acridin-9-amine reveals a notable absence of specific cytotoxicity or antiproliferative data in peer-reviewed literature. While the broader class of 9-aminoacridines has been extensively studied as potential anticancer agents, specific experimental results for the 2-nitro substituted analogue remain elusive. This guide, therefore, serves to contextualize the potential activity of this compound based on the known mechanisms of related molecules and highlights the current gap in publicly available research.
Overview of 9-Aminoacridine Derivatives
The 9-aminoacridine scaffold is a well-established pharmacophore known for its DNA intercalating properties, leading to the inhibition of DNA replication and transcription.[1] Derivatives of 9-aminoacridine have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiparasitic effects. Their primary mechanism of antineoplastic action is often attributed to the stabilization of the topoisomerase II-DNA cleavable complex, which induces double-strand breaks in DNA and subsequently triggers apoptotic cell death.[2]
Furthermore, some 9-aminoacridine derivatives have been shown to modulate key cellular signaling pathways frequently dysregulated in cancer, such as the PI3K/AKT/mTOR, p53, and NF-kB pathways.[1] This multi-targeted approach makes them an attractive class of compounds for cancer therapy.
Anticipated Mechanism of Action
Based on the known activities of its parent compounds, the mechanism of action for this compound is hypothesized to involve DNA intercalation and modulation of cancer-related signaling pathways. The planar acridine core is expected to insert between DNA base pairs, while the nitrophenyl substituent may influence the compound's electronic properties and binding affinity.
A general representation of the DNA intercalation and topoisomerase II inhibition mechanism common to many 9-aminoacridine derivatives is depicted below.
Experimental Data: A Research Gap
Extensive searches of scientific databases and patent literature did not yield specific quantitative data (e.g., IC50 values) for the cytotoxic or antiproliferative activity of this compound in any cell line. While a patent (WO2011051950A1) describes the synthesis of this compound (referred to as Compound 10), it does not provide any biological data for it.[1]
Studies on other 9-anilinoacridine derivatives have shown potent anticancer activity across various cancer cell lines, including:
-
Lung Cancer (A-549) and Cervical Cancer (HeLa): A study on different 9-aminoacridine derivatives demonstrated their cytotoxic effects in these cell lines.[3]
-
Hepatocellular Carcinoma (HepG2), Colon Carcinoma (HCT-116), and Breast Adenocarcinoma (MCF-7): Acridine/sulfonamide hybrids have been evaluated against these cell lines.
-
Leukemia (HL60): N-(3,5-dimethoxyphenyl)acridin-9-amine showed antiproliferative activity against this cell line.
The lack of specific data for this compound prevents a direct comparison of its activity with these and other compounds.
Experimental Protocols
Although no specific experimental data for this compound is available, the following is a standard protocol for determining the in vitro cytotoxicity of a compound, which would be applicable for its future evaluation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Conclusion
While this compound belongs to a class of compounds with recognized anticancer potential, there is a clear lack of specific experimental data to validate its activity in different cell lines. The information provided here on the general mechanisms of 9-aminoacridines and a standard protocol for cytotoxicity testing serves as a foundation for future research. Further investigation is required to determine the specific antiproliferative profile of this compound and to compare its efficacy against other established anticancer agents. Researchers in the field of drug development are encouraged to explore the potential of this and other novel 9-aminoacridine derivatives.
References
- 1. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and antitumor activity of 9-anilino, phenylhydrazino, and sulphonamido analogs of 2- or 4-methoxy-6-nitroacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of N-(2-nitrophenyl)acridin-9-amine: A Comparative Guide
In the landscape of anticancer drug discovery, 9-aminoacridine derivatives have emerged as a promising class of compounds due to their potent cytotoxic activities. This guide provides a comparative evaluation of the therapeutic index of N-(2-nitrophenyl)acridin-9-amine , a novel 9-aminoacridine derivative, against established alternatives, Amsacrine and Nitracrine (Ledakrin) . The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the concentration that is toxic to normal cells to the concentration that is effective against cancer cells (TI = CC50 / IC50). A higher TI indicates a more favorable safety profile.
This guide summarizes the available experimental data on the efficacy and cytotoxicity of these compounds, outlines the methodologies for their determination, and visualizes the key signaling pathways implicated in their mechanism of action.
Quantitative Data Summary
The following tables present the available in vitro data for this compound and its comparators. It is important to note that a direct comparison of the therapeutic index is challenging due to the limited availability of cytotoxicity data on the same panel of normal and cancerous cell lines. The data presented here is compiled from various studies and should be interpreted with this limitation in mind.
Table 1: In Vitro Efficacy of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDM-MD-A31 | Renal Cancer | 1.2 |
| MCF-7 | Breast Cancer | 0.9 |
| HT29 | Colon Carcinoma | 1.5 |
| OVCAR8 | Ovarian Cancer | 1.1 |
| NCI-ADR | Ovarian Cancer (Multidrug-Resistant) | 2.3 |
| MCF-7mito | Breast Cancer (Multidrug-Resistant) | 2.1 |
| HI 299 | Lung Carcinoma | 1.8 |
Data sourced from patent literature. CC50 data on normal cell lines for this compound is not publicly available, precluding a precise therapeutic index calculation.
Table 2: In Vitro Efficacy and Cytotoxicity of Amsacrine
| Cell Line | Cell Type | IC50 / CC50 (µM) | Therapeutic Index (TI) |
| HL-60 | Human Leukemia | IC50: ~0.1 | - |
| Human Bone Marrow Cells | Normal | CC50: ~0.4[1] | ~4 |
| Jurkat | Human Leukemia | IC50: Intermediate between L1210 and P388[1] | - |
| U937 | Human Histiocytic Lymphoma | IC50: Intermediate between L1210 and P388[1] | - |
| SW620 | Human Colon Carcinoma | Resistant[1] | - |
Therapeutic Index is estimated based on available data and should be considered an approximation.
Table 3: In Vitro Efficacy and Cytotoxicity of Nitracrine (Ledakrin)
| Cell Line | Cell Type | LC50 / CC50 (µM) | Therapeutic Index (TI) |
| P388 | Murine Leukemia | LC50: < 2[2] | >1 |
| K562 | Human Erythroleukemia | LC50: < 2[2] | >1 |
| NIH3T3 | Murine Fibroblasts (Normal) | CC50: Substantially higher than P388[2] | - |
| L5178Y-R | Mouse Lymphoma | D10: 0.11[3] | - |
| L5178Y-S | Mouse Lymphoma | D10: 0.35[3] | - |
Nitracrine demonstrates selective toxicity towards leukemic cells over normal fibroblasts[2]. A precise TI is difficult to calculate without paired IC50 and CC50 values from the same study.
Experimental Protocols
The determination of the therapeutic index relies on standardized in vitro assays to measure cytotoxicity (CC50) and efficacy (IC50). The following is a detailed methodology for these key experiments.
Determination of IC50 and CC50 using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Cell Plating:
- Cancer cell lines (for IC50) and a normal, non-cancerous cell line (for CC50) are seeded in 96-well plates at a density of 5,000-10,000 cells/well.
- Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO.
- Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.
- The medium from the cell plates is replaced with the medium containing the various compound concentrations. A vehicle control (medium with DMSO) and a no-treatment control are also included.
- Plates are incubated for a specified period, typically 48 or 72 hours.
3. MTT Addition and Incubation:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
4. Formazan Solubilization and Absorbance Reading:
- The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
- The plate is gently agitated to ensure complete dissolution.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC50 (the concentration of the compound that inhibits 50% of cancer cell growth) and CC50 (the concentration of the compound that causes 50% cytotoxicity in normal cells) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The anticancer activity of 9-aminoacridine derivatives is often attributed to their ability to intercalate into DNA and inhibit topoisomerase II. Furthermore, compounds like this compound are suggested to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Experimental workflow for determining the therapeutic index.
Key signaling pathways modulated by 9-aminoacridine derivatives.
Conclusion
The mechanism of action for this class of compounds is multifaceted, involving not only direct DNA interaction but also the modulation of critical cellular signaling pathways such as PI3K/AKT/mTOR, p53, and NF-kB. Future research should focus on conducting head-to-head comparative studies of this compound and its analogues on a comprehensive panel of both cancerous and normal cell lines to accurately determine their therapeutic indices and further elucidate their potential as clinical candidates.
References
- 1. Comparison of the cytotoxicity of amsacrine and its analogue CI-921 against cultured human and mouse bone marrow tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Are lethal effects of nitracrine on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(2-nitrophenyl)acridin-9-amine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling N-(2-nitrophenyl)acridin-9-amine must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Key Safety and Hazard Information
This compound is a chemical compound that requires careful handling. Below is a summary of its primary hazards as identified in its Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute toxicity (Oral), Category 4 | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin irritation, Category 2 | H315: Causes skin irritation | P280: Wear protective gloves/ eye protection/ face protection. |
| Eye irritation, Category 2A | H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. |
| Specific target organ toxicity, single exposure, Category 3 (Respiratory system) | H335: May cause respiratory irritation | P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. P271: Use only outdoors or in a well-ventilated area. |
| Short-term (acute) aquatic hazard, Category 1 | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a small spill, follow these steps to safely clean and neutralize the affected area:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to avoid inhalation of dust.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles with side shields, and chemical-resistant gloves. If dust is generated, respiratory protection is required.
-
Contain the Spill: Carefully cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent. Avoid raising dust.
-
Collect the Material: Gently sweep the absorbed material into a designated, labeled hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.
-
Dispose of Waste: Seal and label the hazardous waste container. Dispose of it according to your institution's and local environmental regulations.
Step-by-Step Disposal Procedure for this compound
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregate this waste from non-hazardous and other types of chemical waste.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealable container for all this compound waste. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
